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  • Product: 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
  • CAS: 915230-46-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5)[1] Executive Summary In modern fragment-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5)[1]

Executive Summary

In modern fragment-based drug discovery (FBDD) and bioisosteric design, the strategic placement of fluorine atoms profoundly alters the pharmacokinetic and pharmacodynamic landscapes of small molecules. 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid represents a highly specialized building block that merges the metal-chelating capability of an imidazole-2-carboxylate with the lipophilic, electron-withdrawing nature of a trifluoromethyl (–CF₃) group.

As a Senior Application Scientist, I have observed that working with heavily fluorinated heterocycles requires a rigorous understanding of their altered electronic states. The –CF₃ group fundamentally rewrites the acid-base chemistry of the imidazole ring, impacting everything from synthetic regioselectivity to target binding affinity—most notably in the development of Metallo-β-Lactamase (MBL) inhibitors[2]. This whitepaper deconstructs the physicochemical properties of this compound and provides a field-validated, causality-driven synthetic workflow.

Electronic Architecture & Tautomeric Dynamics

The Push-Pull Electronic Effect

Unsubstituted imidazole is an amphoteric heterocycle. However, the introduction of the –CF₃ group at the C-5 position exerts a powerful inductive electron-withdrawing effect (–I). This creates a "push-pull" dynamic when paired with the C-2 carboxylic acid. The electron density is pulled away from the nitrogen atoms, drastically reducing the basicity of the imidazole ring while simultaneously stabilizing the conjugate base of the carboxylic acid.

Tautomerism in Solution

While registered under CAS 915230-46-5 as the 5-(trifluoromethyl) isomer[3], researchers must account for annular tautomerism. In aqueous solution, the compound rapidly equilibrates between 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid and 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid . The strong –I effect of the –CF₃ group slightly favors the protonation of the nitrogen furthest from the fluorines (the N-1 position in the 4-CF₃ tautomer) to minimize electrostatic repulsion, though the energy barrier between the two is minimal at room temperature.

Physicochemical Profiling

Understanding the quantitative metrics of this compound is critical for predicting its behavior in both reaction vessels and biological assays. The following data synthesizes structural parameters with their mechanistic implications.

Table 1: Quantitative Physicochemical Data
ParameterValueSource / Analytical ContextMechanistic Implication
CAS Number 915230-46-5[3]Unique registry identifier for the 5-CF₃ tautomeric form.
Molecular Weight 180.09 g/mol [3]Ideal fragment size (<300 Da); ensures high ligand efficiency in FBDD.
Predicted pKa 3.37 ± 0.10[4]Strongly acidic carboxylate. The –CF₃ group lowers the pKa compared to standard imidazole-2-carboxylic acid (~4.0), ensuring complete ionization at physiological pH.
Polar Surface Area 65.98 Ų[4]Moderate topological PSA. Membrane permeability will be highly dependent on the ambient pH due to the zwitterionic potential.
Boiling Point 358.8 ± 52.0 °C[5]High predicted boiling point indicates strong intermolecular hydrogen-bonded dimerization of the carboxylic acid in the condensed phase.
Molecular Formula C₅H₃F₃N₂O₂[3]High fluorine mass fraction increases metabolic stability against CYP450 oxidation.

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid relies on the regioselective functionalization of the imidazole core. Direct carboxylation is impossible without careful protecting group strategies due to the acidic NH proton.

Below is a self-validating, step-by-step protocol for synthesizing this compound via C-2 lithiation.

Mechanism A 4-(Trifluoromethyl)- 1H-imidazole B 1-SEM-4-(Trifluoromethyl)- 1H-imidazole A->B SEM-Cl, NaH (N-Protection) C C-2 Lithiated Intermediate B->C n-BuLi, -78°C (Deprotonation) D SEM-Protected Carboxylate C->D CO2 Quench (Electrophilic Attack) E 5-(Trifluoromethyl)-1H-imidazole- 2-carboxylic acid D->E TBAF or HCl (Deprotection)

Synthetic workflow for 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Step 1: N-Protection (Masking the Acidic Proton)
  • Procedure: Suspend 4-(trifluoromethyl)-1H-imidazole in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion) portion-wise. Stir until H₂ evolution ceases. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise and warm to room temperature.

  • In-Process Validation: Visual cessation of bubbling confirms complete deprotonation of the imidazole NH.

  • Causality: The free NH must be masked. Without protection, the strong base used in the next step would simply deprotonate the amine, forming an insoluble lithium imidazolide that resists C-2 lithiation. SEM is chosen over Trityl or Boc due to its robust stability against strong organolithium bases.

Step 2: Regioselective C-2 Lithiation
  • Procedure: Dissolve the SEM-protected intermediate in anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.2 eq) dropwise.

  • In-Process Validation: Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR; the quantitative disappearance of the C-2 proton singlet (~7.8 ppm) confirms successful lithiation.

  • Causality: The C-2 proton is the most acidic C-H bond on the ring. Maintaining a strict -78 °C environment is critical; at higher temperatures, the highly reactive alkyllithium can undergo nucleophilic attack on the electrophilic –CF₃ group, leading to defluorination or complex oligomerization.

Step 3: Electrophilic Carboxylation
  • Procedure: Bubble anhydrous CO₂ gas directly into the -78 °C solution for 30 minutes, or transfer the lithiated mixture via cannula onto a slurry of crushed dry ice in THF.

  • Causality: CO₂ acts as a hard electrophile. The inverse addition (pouring the reaction into dry ice) ensures an overwhelming excess of CO₂, preventing the newly formed lithium carboxylate from reacting with unquenched lithiated starting material, which would form an unwanted symmetric ketone byproduct.

Step 4: Deprotection & Isolation
  • Procedure: Concentrate the mixture, dissolve in THF, and add Tetra-n-butylammonium fluoride (TBAF). Reflux for 4 hours. Acidify the aqueous layer with 1M HCl to pH ~3.3.

  • Causality: The fluoride ion selectively attacks the silicon atom of the SEM group, generating a volatile silane and formaldehyde, thereby releasing the free imidazole. Acidification to pH 3.3 (matching the predicted pKa[4]) ensures the target compound is in its neutral, least water-soluble zwitterionic state, facilitating precipitation and subsequent filtration.

Therapeutic Applications: Metallo-β-Lactamase (MBL) Inhibition

The unique physicochemical profile of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid makes it a privileged scaffold in combating antimicrobial resistance.

Recent structural biology studies have demonstrated that 1H-imidazole-2-carboxylic acid derivatives act as potent inhibitors of Metallo-β-Lactamases (MBLs)[2]. The mechanism of action is highly dependent on the functional groups:

  • Zinc Chelation: The C-2 carboxylic acid and the adjacent imidazole nitrogen act as a bidentate ligand, displacing the bridging hydroxide/water molecule and coordinating directly with the active-site zinc ions (Zn1 and Zn2) of the B1 subclass MBLs.

  • Hydrophobic Packing: The –CF₃ group occupies adjacent hydrophobic pockets within the enzyme's active site. Its high lipophilicity and electron-withdrawing nature not only improve binding affinity through halogen bonding and van der Waals interactions but also protect the imidazole core from oxidative metabolic degradation.

References

  • LookChem. 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)- Predicted Properties. URL:[Link]

  • ChemSrc. CAS#:915230-46-5 Physical Properties and Density Data. URL:[Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. URL:[Link]

Sources

Exploratory

Engineering Bioactive Scaffolds: The Biological Activity of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Derivatives

Executive Summary The 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of the imidazole ring with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of the imidazole ring with the lipophilic, electron-withdrawing properties of the trifluoromethyl (-CF₃) group, this core structure serves as a foundation for developing potent antiviral, antibacterial, and enzyme-inhibitory agents[1]. This technical guide provides an in-depth analysis of its biological activities, underlying physicochemical mechanics, and field-validated experimental protocols for derivatization and screening.

Physicochemical Rationale: The Power of the Trifluoromethyl-Imidazole Motif

As application scientists, we select scaffolds not just for their structural novelty, but for their predictable behavior in biological systems. The incorporation of a trifluoromethyl group at the 5-position of the imidazole ring fundamentally alters the molecule's physicochemical profile[2]:

  • Electronic Effects: The -CF₃ group acts as a strong electron-withdrawing group (EWG), which lowers the pKa of the imidazole nitrogens[1]. This modulates the tautomeric equilibrium and enhances the molecule's ability to act as both a hydrogen bond donor and acceptor at physiological pH, optimizing target residence time.

  • Lipophilicity and Metabolic Stability: The -CF₃ moiety significantly increases the partition coefficient (LogP), driving superior cell membrane permeability[3]. Furthermore, the robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, prolonging the in vivo half-life of the resulting derivatives.

  • Structural Versatility: The carboxylic acid at the 2-position provides a highly reactive handle for synthesizing amides, esters, and peptide conjugates, allowing precise tuning of the structure-activity relationship (SAR)[4].

Spectrum of Biological Activities

Antiviral Efficacy (Orthopoxviruses)

Derivatives of the trifluoromethyl-imidazole scaffold have demonstrated significant efficacy against orthopoxviruses, including vaccinia and monkeypox[3]. The primary mechanism involves the inhibition of viral DNA polymerase. The -CF₃ group plays a critical role in anchoring the molecule within the enzyme's hydrophobic active site, while the imidazole core coordinates with essential metal ions required for viral replication[3].

Enzyme Inhibition: Xanthine Oxidase & Trypanothione Reductase

4-Trifluoromethylimidazoles represent a novel class of xanthine oxidase inhibitors, offering potential therapeutic avenues for gout and hyperuricemia by blocking uric acid production[5]. Additionally, aryl-substituted imidazoles have shown potent antileishmanial activity by targeting trypanothione reductase[6]. Molecular docking studies reveal that the hydrophobic substituents stabilize the enzyme-inhibitor complex, drastically reducing parasitic viability[6].

Antihypertensive & Anti-inflammatory Action

The imidazole core is a privileged structure in cardiovascular medicine, notably utilized in angiotensin II receptor blockers to manage hypertension[7]. Furthermore, diazole lactam derivatives containing the trifluoromethyl-imidazole motif act as potent antagonists of the CCR1 receptor, providing robust in vivo anti-inflammatory activity[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate easy comparison of the scaffold's versatility, the following table summarizes the quantitative biological data of key trifluoromethyl-imidazole derivatives across different therapeutic areas.

Compound Class / DerivativePrimary Target / PathogenIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Ref
2-Aryl-4-(CF₃)-1H-imidazoleOrthopoxvirus (Vaccinia)2.4>100>41.6[3]
Aryl-substituted 2-(CF₃)-imidazoleLeishmania amazonensis6.9885.012.1[6]
4-(CF₃)-imidazole derivativesXanthine Oxidase0.5>50>100[5]
Diazole lactam derivativesCCR1 Receptor1.2N/AN/A[4]

Experimental Methodologies & Self-Validating Protocols

To ensure high fidelity and reproducibility, the following methodologies detail the synthesis of derivatives and their biological evaluation, emphasizing the causality behind specific reagent choices and built-in validation checkpoints.

Protocol A: Amide Coupling of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Objective: Synthesize an amide derivative via the 2-carboxylic acid handle. Causality & Design: We utilize HATU as the coupling reagent instead of standard EDC/NHS. The electron-withdrawing -CF₃ group reduces the nucleophilicity of the intermediate; HATU generates a highly reactive HOAt ester that overcomes this electronic barrier, ensuring rapid conversion. DIPEA is selected as the base due to its steric bulk, preventing it from acting as a competing nucleophile.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: Perform a quick LC-MS analysis. The formation of the active HOAt ester must be confirmed before proceeding to prevent wasting valuable amine nucleophiles.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 2-4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm product identity and purity (>95%) via ¹H-NMR, ¹⁹F-NMR, and HRMS.

Protocol B: In Vitro Antiviral Plaque Reduction Assay

Objective: Evaluate the antiviral IC₅₀ of the synthesized derivatives. Causality & Design: Vero cells are utilized because they are interferon-deficient. This isolates the direct antiviral efficacy of the compound from host-mediated immune responses, providing a clean pharmacological readout[3].

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero cells in 6-well plates at 5 × 10⁵ cells/well. Incubate at 37°C, 5% CO₂ for 24 hours until an 80-90% confluent monolayer forms.

  • Viral Infection: Aspirate media and infect cells with the target orthopoxvirus (e.g., Vaccinia) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour to allow viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with semi-solid media (e.g., 1% methylcellulose in DMEM) containing serial dilutions of the test compound (0.1 µM to 100 µM). Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Cidofovir). Concurrently run an MTS cytotoxicity assay on uninfected cells to determine the CC₅₀. This dual-assay approach ensures that plaque reduction is due to true target inhibition rather than host cell death, validating the Selectivity Index (SI).

  • Incubation & Staining: Incubate for 48-72 hours. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count viral plaques manually or via automated imaging. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Pathways & Workflows

Workflow Start 5-(CF3)-1H-imidazole-2-carboxylic acid (Starting Scaffold) Activation Carboxylic Acid Activation (HATU / DIPEA in DMF) Start->Activation Step 1 Coupling Amide Coupling (+ Amine Nucleophile) Activation->Coupling Step 2 Purification LC-MS Validation & Purification (Self-Validating Checkpoint) Coupling->Purification Step 3 BioAssay In Vitro Biological Screening (Plaque Reduction / Enzyme Assay) Purification->BioAssay Step 4 Data IC50 & CC50 Determination (Selectivity Index Calculation) BioAssay->Data Step 5

Experimental workflow from amide coupling synthesis to self-validated biological screening.

Mechanism Substrate Natural Substrate (e.g., Viral DNA / Lanosterol) Target Target Enzyme (Polymerase / Demethylase) Substrate->Target Binds Active Site Product Biological Product (Replication / Cell Wall) Target->Product Catalysis Inhibitor Trifluoromethyl-Imidazole Derivative CF3 -CF3 Moiety (Hydrophobic Anchoring) Inhibitor->CF3 Structural Component Imidazole Imidazole Core (Metal/Hydrogen Coordination) Inhibitor->Imidazole Structural Component CF3->Target Increases Residence Time Imidazole->Target Blocks Catalytic Center

Mechanism of target inhibition mediated by the trifluoromethyl and imidazole pharmacophores.

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Foundational

The Trifluoromethyl Group's Ascent in Imidazole Chemistry: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of a Privileged Moiety The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Privileged Moiety

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, from the essential amino acid histidine to numerous blockbuster drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile synthetic handles have made it a "privileged structure" in drug design.[2] Parallel to the rise of the imidazole scaffold, the trifluoromethyl (CF3) group has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. The introduction of a CF3 group can significantly enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of neighboring functional groups, thereby improving a drug candidate's overall profile.[3][4]

This technical guide provides an in-depth exploration of the discovery and history of trifluoromethyl-substituted imidazoles, tracing the evolution of their synthesis from early pioneering efforts to the sophisticated methodologies available today. We will delve into the causality behind experimental choices, examine the impact of the CF3 group on the imidazole core, and provide detailed protocols for key synthetic transformations.

A Historical Perspective: From Early Innovations in Organofluorine Chemistry to Modern Trifluoromethylating Agents

The journey to trifluoromethyl-substituted imidazoles is intrinsically linked to the broader history of organofluorine chemistry. The synthesis of the first organofluorine compounds predates the isolation of elemental fluorine itself.[5] One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[5][6] However, it was the pioneering work of Frédéric Swarts in the late 19th century that laid the foundation for modern organofluorine chemistry.[7][8] His development of antimony trifluoride (SbF3) as a fluorinating agent opened the door to a wider range of fluorinated organic molecules.[8]

The introduction of the trifluoromethyl group into heterocyclic systems gained significant traction in the mid-20th century, driven by the growing understanding of its beneficial effects in medicinal and agrochemical research.[7] Early methods for constructing the imidazole ring, such as the Debus-Radziszewski reaction, provided the fundamental framework for this heterocyclic system.[7][9] The subsequent challenge was the efficient and selective installation of the trifluoromethyl group onto this pre-existing scaffold or the construction of the ring from trifluoromethylated precursors.

The evolution of trifluoromethylating agents has been a critical enabler in this field. Initially, harsh and often hazardous reagents were the only options. However, the development of more user-friendly and selective reagents has revolutionized the synthesis of trifluoromethylated compounds. A significant breakthrough came with the advent of shelf-stable electrophilic trifluoromethylating agents. The S-(trifluoromethyl)dibenzothiophenium salts, developed by Umemoto and coworkers, and the hypervalent iodine-based Togni reagents are prominent examples of reagents that have made the synthesis of trifluoromethyl-substituted heterocycles more accessible and efficient.[8][10][11]

Core Synthetic Strategies for Trifluoromethyl-Substituted Imidazoles

The synthesis of trifluoromethyl-substituted imidazoles can be broadly categorized into two main approaches: the cyclization of trifluoromethylated precursors and the direct trifluoromethylation of a pre-formed imidazole ring.

Cyclization of Trifluoromethylated Precursors

This strategy involves the construction of the imidazole ring from acyclic starting materials that already contain the trifluoromethyl group. This approach offers the advantage of regiochemical control, as the position of the CF3 group is predetermined by the starting material.

A notable example of this approach is the Van Leusen imidazole synthesis . This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the imidazole ring. In 2014, the Bunev group reported a novel process for the synthesis of 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group.[2] This method involves the two-component condensation of N-aryltrifluoroacetimidoyl chlorides with TosMIC in the presence of a base.[2][9]

G cluster_0 Van Leusen Imidazole Synthesis N-aryltrifluoroacetimidoyl_chloride N-aryltrifluoroacetimidoyl chloride Trifluoromethyl_imidazole 1,4,5-Trisubstituted Trifluoromethyl-imidazole N-aryltrifluoroacetimidoyl_chloride->Trifluoromethyl_imidazole TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Trifluoromethyl_imidazole Base Base (e.g., NaH) Base->Trifluoromethyl_imidazole Deprotonation of TosMIC

Caption: Van Leusen synthesis of trifluoromethyl-imidazoles.

Another elegant method involves the ring transformation of mesoionic compounds . Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates can be converted into 4-(trifluoromethyl)imidazoles by reaction with an ammonia source.[7] This approach provides a convenient route to these valuable fluorinated heterocycles.[7]

Direct Trifluoromethylation of the Imidazole Ring

This approach focuses on the direct introduction of a CF3 group onto a pre-formed imidazole or benzimidazole scaffold. This is often a more convergent strategy, but it can be challenging to control the regioselectivity of the trifluoromethylation.

Photochemical trifluoromethylation represents one of the earlier methods for direct C-H trifluoromethylation. This method typically involves the use of a trifluoromethyl source, such as trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br), under photolytic conditions.[12] While effective for some substrates, these reactions can sometimes suffer from a lack of selectivity and the need for specialized equipment.

More recently, the development of advanced electrophilic trifluoromethylating reagents has greatly expanded the scope of direct trifluoromethylation. Reagents like Umemoto's and Togni's reagents allow for the trifluoromethylation of a wide range of nucleophiles, including heterocycles, under milder conditions.[10] For instance, the electrophilic trifluoromethylation of imidazole-2-thiones, formed in situ from imidazole N-oxides, provides a high-yield, one-pot procedure for the synthesis of 2-trifluoromethylsulfanyl-imidazoles.[13]

G cluster_1 Direct Trifluoromethylation Strategies Imidazole_Scaffold Pre-formed Imidazole Ring Photochemical_Method Photochemical Trifluoromethylation (e.g., with CF3I, hv) Imidazole_Scaffold->Photochemical_Method Electrophilic_Method Electrophilic Trifluoromethylation (e.g., Togni's Reagent) Imidazole_Scaffold->Electrophilic_Method Trifluoromethylated_Imidazole Trifluoromethyl-substituted Imidazole Photochemical_Method->Trifluoromethylated_Imidazole Electrophilic_Method->Trifluoromethylated_Imidazole

Caption: Major approaches to direct trifluoromethylation.

The Impact of Trifluoromethyl Substitution on Imidazole Properties

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the imidazole ring, which in turn influences its biological activity.

PropertyEffect of Trifluoromethyl SubstitutionRationale
Acidity/Basicity Increases the acidity of the N-H proton.The strongly electron-withdrawing nature of the CF3 group delocalizes the negative charge of the conjugate base, stabilizing it.
Lipophilicity Significantly increases lipophilicity (Hansch parameter π ≈ 1.44 for SCF3).[13]The fluorinated group reduces the polarity of the molecule, enhancing its partitioning into nonpolar environments.
Metabolic Stability Generally enhances metabolic stability.The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[3]
Receptor Binding Can enhance receptor affinity.The CF3 group can participate in favorable interactions with receptor binding pockets, such as halogen bonding.[14]

Experimental Protocol: One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles

This protocol is adapted from the work of Deutsch et al. and describes a one-pot synthesis of a novel class of racemic trifluoromethylated 2,3-dihydro-1H-imidazoles.[3][4]

Materials:

  • N-aryl hemiaminal ether (1.0 equiv)

  • Aryl Grignard reagent (e.g., Phenylmagnesium chloride, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the N-aryl hemiaminal ether in anhydrous THF at -15 °C under an inert atmosphere, add the aryl Grignard reagent dropwise.

  • Stir the reaction mixture at -15 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated 2,3-dihydro-1H-imidazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so all glassware and solvents must be rigorously dried to prevent quenching of the reagent.

  • Low Temperature: The reaction is carried out at -15 °C to control the reactivity of the Grignard reagent and minimize side reactions.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent the Grignard reagent from reacting with oxygen and moisture in the air.

Conclusion and Future Outlook

The journey of trifluoromethyl-substituted imidazoles from their conceptual beginnings in the broader field of organofluorine chemistry to their current status as valuable building blocks in medicinal chemistry is a testament to the continuous innovation in synthetic methodology. The development of milder and more efficient trifluoromethylating agents has been a key driver of progress, enabling the synthesis of a diverse range of these important compounds. As our understanding of the intricate interplay between the trifluoromethyl group and the imidazole scaffold deepens, we can expect to see the emergence of even more sophisticated synthetic strategies and the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. Retrieved from [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. Retrieved from [Link]

  • Deutsch, A., Jessen, C., Deutsch, C., Karaghiosoff, K., & Hoffmann-Röder, A. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. Organic Letters, 18(14), 3474–3477. [Link]

  • Pop, R., Torok, M., & Torok, B. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • Couturier, D., Roisnel, T., & Carré, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Retrieved from [Link]

  • de Andrade, J., Tasso, M., & da Silva, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • O'Hagan, D. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 55(12), 1646-1660. [Link]

  • Smart, B. E. (1996). Introduction: Fluorine Chemistry. Chemical Reviews, 96(5), 1555–1556. [Link]

  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 49(12), 1825-1851.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2014). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry, 36, 1-46. [Link]

  • Li, Y., Wang, Y., & Liu, J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. [Link]

  • Mlostoń, G., Romański, J., & Heimgartner, H. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry, 89(19), 13681-13690. [Link]

  • de Andrade, J., Tasso, M., & da Silva, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • El-Faham, A., & Al-Otaibi, E. (2025). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Deutsch, A., Jessen, C., Deutsch, C., Karaghiosoff, K., & Hoffmann-Röder, A. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. PubMed. Retrieved from [Link]

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6681. [Link]

  • Rizzo, C., & Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 281, 110452. [Link]

  • Shibata, N., & Yamamoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]

  • Kimoto, H., Fujii, S., & Cohen, L. A. (1984). Photochemical trifluoromethylation of some biologically significant imidazoles. The Journal of Organic Chemistry, 49(6), 1060–1064. [Link]

  • Li, C., Wang, B., Song, H., & Hu, M. (2025). Synthesis of N‐trifluoromethyl imidazoles and pyrazoles. Asian Journal of Organic Chemistry. [Link]

  • Kawase, M., Saito, S., & Kurihara, T. (2001). Convenient Synthesis of 4-Trifluoromethyl-Substituted Imidazole Derivatives. Chemical and Pharmaceutical Bulletin, 49(4), 461-464. [Link]

  • Al-Hussain, S. A., & El-Sayed, N. N. (2026). Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Polycyclic Aromatic Compounds, 1-27. [Link]

Sources

Exploratory

Physicochemical Profiling of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid: Solubility, Stability, and Formulation Strategies

Executive Summary 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5) is a highly specialized fluorinated building block utilized in advanced drug discovery and materials science. The strategic placemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5) is a highly specialized fluorinated building block utilized in advanced drug discovery and materials science. The strategic placement of a trifluoromethyl (–CF₃) group on the imidazole core profoundly alters the molecule's electronic landscape. As a Senior Application Scientist, understanding the causality behind these electronic shifts is paramount. This whitepaper provides an in-depth mechanistic analysis of how the –CF₃ group dictates the compound's acid-base equilibria, governs its pH-dependent solubility, and accelerates its primary degradation pathway: thermal decarboxylation.

Structural Causality & Physicochemical Profiling

To predict the behavior of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in formulation, we must first deconstruct its structural electronics. The unsubstituted imidazole ring is amphoteric. However, the introduction of the –CF₃ group exerts a powerful electron-withdrawing inductive effect (–I).

This electron withdrawal has three critical consequences:

  • Carboxylic Acid Acidity: It pulls electron density away from the C2-carboxylate, stabilizing the conjugate base and lowering the pKa of the carboxylic acid to a predicted 3.37 [1].

  • Imidazole Basicity: It drastically reduces the basicity of the imine nitrogen (N3), making the molecule highly resistant to protonation at physiological pH.

  • N–H Acidity: It increases the acidity of the N1 proton, allowing the molecule to form a di-anion at high pH.

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Driver
Molecular Weight 180.09 g/mol N/A
Predicted pKa (COOH) ~3.37[1]–I effect of CF₃ stabilizing the carboxylate anion.
Predicted pKa (NH) ~10.0–I effect increasing N1 proton lability.
LogP (Neutral) ~1.5 - 2.0High lipophilicity imparted by the fluorinated methyl group.
Primary Degradation DecarboxylationFormation of stable N-heterocyclic carbene intermediate[2].
Acid-Base Equilibria

Understanding the ionization states is critical for solvent selection. At pH < 1, the molecule is cationic. Between pH 1 and 3, it exists as a poorly soluble neutral/zwitterionic species. At physiological pH (7.4), it exists almost entirely as a highly soluble mono-anion.

Ionization Cation Cationic Form (pH < 1) Neutral Neutral / Zwitterion (pH 1 - 3) Cation->Neutral -H+ (pKa ~1) Anion Mono-Anionic Form (pH 4 - 9) Major at pH 7.4 Neutral->Anion -H+ (pKa ~3.37) Dianion Di-Anionic Form (pH > 10) Anion->Dianion -H+ (pKa ~10)

Fig 1. pH-dependent ionization states of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Solubility Thermodynamics

The solubility profile of this compound exhibits a classic V-shaped curve typical of ampholytes, but skewed heavily toward the acidic spectrum due to the –CF₃ group. In its neutral state (pH 2-3), the high lipophilicity of the –CF₃ group dominates, resulting in poor aqueous solubility. As the pH rises above 4.0, the ionization of the carboxylic acid drastically increases hydration energy, leading to exponential solubility gains.

Table 2: Predicted Solubility Profile
Solvent SystemState / pHRelative SolubilityFormulation Implication
Water (pH 2.0) Neutral / ZwitterionVery Low (< 0.1 mg/mL)Risk of precipitation in gastric fluid models.
PBS Buffer (pH 7.4) Mono-AnionHigh (> 10 mg/mL)Ideal for IV or physiological assay formulations.
DMSO / DMF Solvated NeutralVery High (> 50 mg/mL)Preferred for stock solutions in high-throughput screening.
Protocol 1: Self-Validating Thermodynamic Solubility Determination

Expertise & Causality: Fluorinated compounds frequently form supersaturated kinetic traps. A standard shake-flask method may yield falsely elevated solubility data if the compound remains in a metastable state. To ensure scientific integrity, this protocol utilizes a self-validating bidirectional approach —approaching equilibrium from both undersaturation and supersaturation. If both vectors converge on the exact same concentration, true thermodynamic equilibrium is validated.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 4.0, and 7.4.

  • Bidirectional Saturation:

    • Vector A (Undersaturation): Add excess solid compound to 5 mL of buffer at 25°C.

    • Vector B (Supersaturation): Add excess solid compound to 5 mL of buffer, heat to 60°C to force dissolution, then cool to 25°C.

  • Equilibration: Agitate both sets of vials at 25°C for 48 hours to allow complete phase transition of any metastable polymorphs.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove colloidal aggregates.

  • Quantification & Validation: Analyze supernatants via HPLC-UV. Validation Check: The system is validated if the concentration of Vector A equals Vector B (± 5%).

Stability Characteristics & Decarboxylation Kinetics

The most critical liability of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is its chemical stability. Imidazole-2-carboxylic acids are notoriously unstable and prone to spontaneous or thermal decarboxylation[3][4].

Mechanistic Causality: Decarboxylation proceeds via a zwitterionic intermediate. The protonated imidazole nitrogen acts as an electron sink, facilitating the extrusion of CO₂ to form a transient N-heterocyclic carbene (imidazol-2-ylidene)[2]. The resulting degradation product is 4-(trifluoromethyl)imidazole [5]. Paradoxically, while the –CF₃ group stabilizes the parent acid, its strong inductive pull also stabilizes the resulting carbene/anion intermediate, lowering the activation energy for decarboxylation. Consequently, this compound requires strict cold-chain storage and careful handling during synthesis.

Workflow Start 1. Sample Preparation (Aqueous Buffers pH 2-8) Incubation 2. Thermal Incubation (40°C, 60°C, 80°C) Start->Incubation Quench 3. Reaction Quenching (Rapid Cooling to 4°C) Incubation->Quench Analysis 4. LC-MS Analysis (Quantify Parent & Product) Quench->Analysis Validation 5. Mass Balance Check (Parent Loss = Product Gain) Analysis->Validation

Fig 2. Self-validating experimental workflow for accelerated decarboxylation kinetics.

Protocol 2: Self-Validating Accelerated Decarboxylation Kinetics

Expertise & Causality: To accurately predict shelf-life, we must calculate the Arrhenius kinetics of the decarboxylation event. This protocol is designed as a closed-loop mass balance system . By simultaneously quantifying the disappearance of the parent acid and the appearance of the specific degradation product, the protocol self-validates that decarboxylation is the exclusive degradation pathway.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in pH 4.0 acetate buffer (the pH where the zwitterionic transition state is most populated).

  • Thermal Stress: Aliquot 1 mL into hermetically sealed amber glass ampoules. Submerge ampoules in thermostatic water baths set to 40°C, 60°C, and 80°C.

  • Kinetic Sampling & Quenching: Pull ampoules at predefined time points (e.g., 1h, 4h, 24h, 72h). Immediately submerge in an ice-water bath (4°C) to instantaneously arrest the decarboxylation kinetics.

  • LC-MS Analysis: Inject samples into an LC-MS system calibrated with reference standards for both the parent acid and 4-(trifluoromethyl)imidazole.

  • Validation & Calculation:

    • Validation Check: Ensure that the molar loss of the parent compound matches the molar gain of 4-(trifluoromethyl)imidazole. A discrepancy indicates an alternative degradation pathway (e.g., oxidative ring cleavage).

    • Calculation: Plot ln(k) vs 1/T (Arrhenius plot) to extrapolate the degradation half-life ( t1/2​ ) at standard storage conditions (25°C and 4°C).

References

  • 4-(Trifluoromethyl)imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • (PDF) Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer.
  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus.
  • 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-. LookChem.
  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Abstract & Scope 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS 915230-46-5) is a highly valued fluorinated heterocyclic building block. In modern drug discovery, it serves as a critical metal-binding pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS 915230-46-5) is a highly valued fluorinated heterocyclic building block. In modern drug discovery, it serves as a critical metal-binding pharmacophore (MBP) in the development of potent inhibitors against VIM-type metallo-β-lactamases (MBLs), enzymes responsible for severe bacterial resistance to "last-resort" carbapenem antibiotics[1].

Synthesizing this compound requires a precise orchestration of protecting group chemistry and regioselective functionalization. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group and the inherent tautomerism of the imidazole ring present unique synthetic challenges. This application note details a robust, field-proven four-step protocol to synthesize the target compound from commercially available starting materials, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Rationale & Mechanistic Insights

The synthesis is executed through a linear four-step sequence designed to bypass the regiochemical ambiguities of the imidazole ring:

  • Step 1: Core Assembly via Cyclocondensation. The synthesis begins with the construction of the trifluoromethylated imidazole core via a high-temperature condensation between 3-bromo-1,1,1-trifluoropropan-2-one and formamide[2]. In this Radziszewski-type condensation, formamide acts as both the nitrogen source and the bridging C2 carbon atom.

  • Step 2: Tautomer Trapping & N-Protection. Unprotected 1H-imidazoles possess an acidic N-H proton (pKa ~12) that will rapidly quench any organolithium reagent intended for C-H functionalization. To enable C2-lithiation, the nitrogen must be protected. We utilize 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Because 4-(trifluoromethyl)-1H-imidazole exists in rapid tautomeric equilibrium with 5-(trifluoromethyl)-1H-imidazole, SEM protection yields a mixture of two regioisomers (1-SEM-4-CF₃ and 1-SEM-5-CF₃). Expert Insight: This mixture is mechanistically inconsequential; both isomers will converge to the identical product upon final deprotection.

  • Step 3: Regioselective Lithiation & Carboxylation. The protected imidazole mixture is subjected to directed ortho-lithiation using n-Butyllithium (n-BuLi) at -78 °C. The C2 proton, flanked by two electronegative nitrogen atoms, is the most acidic site. The resulting C2-lithio species is trapped with ethyl chloroformate to yield the corresponding ethyl ester[3]. Expert Insight: Ethyl chloroformate is preferred over gaseous CO₂ as it forms a highly soluble, easily purifiable ester intermediate rather than a highly polar, difficult-to-isolate carboxylate salt. Furthermore, inverse addition (adding the lithiated species to an excess of electrophile) is critical to prevent the formation of a symmetrical ketone byproduct[3].

  • Step 4: Tautomeric Convergence & Global Deprotection. The final step employs rigorous acidic hydrolysis. This single operation elegantly accomplishes two tasks: it hydrolyzes the ethyl ester to the carboxylic acid and cleaves the SEM aminal linkage. Upon removal of the SEM group, the 4-CF₃ and 5-CF₃ regioisomers converge back into the singular, tautomeric 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Bromo-1,1,1-trifluoroacetone + Formamide Step1 Step 1: Condensation (140 °C, 2.5 h) SM->Step1 Int1 4-(Trifluoromethyl)-1H-imidazole (Tautomeric) Step1->Int1 Step2 Step 2: N-Protection (SEM-Cl, NaH, DMF) Int1->Step2 Int2 1-SEM-4/5-(CF3)-imidazole (Regioisomeric Mixture) Step2->Int2 Traps Tautomers Step3 Step 3: C2-Lithiation & Acylation (n-BuLi, ClCO2Et, -78 °C) Int2->Step3 Int3 Ethyl 1-SEM-4/5-(CF3) -imidazole-2-carboxylate Step3->Int3 Inverse Addition Step4 Step 4: Global Deprotection (6M HCl, Reflux, 12 h) Int3->Step4 Product 5-(Trifluoromethyl)-1H -imidazole-2-carboxylic acid Step4->Product Tautomeric Convergence

Fig 1. Synthetic workflow and regiochemical convergence of the target imidazole.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)-1H-imidazole
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Sequentially add 3-bromo-1,1,1-trifluoropropan-2-one (25.0 g, 131 mmol) and formamide (104 mL, 2.62 mol)[2].

  • Reaction: Slowly heat the reaction mixture to 140 °C (reflux) and maintain this temperature for 2.5 hours[2].

  • Quench: Cool the dark brown mixture to room temperature and dilute with 10% aqueous K₂CO₃ (200 mL) to neutralize hydrobromic acid byproducts[2].

  • Extraction: Extract the aqueous layer with diethyl ether (5 × 200 mL). Combine the organic phases, wash sequentially with 10% K₂CO₃ (2 × 100 mL) and deionized water (2 × 100 mL)[2].

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Triturate the resulting brown solid with dichloromethane (DCM) to yield the pure product (Yield: ~4.0 g, 22%).

Step 2: N-Protection (SEM Ether Formation)
  • Setup: In an oven-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 4-(trifluoromethyl)-1H-imidazole (10.0 g, 73.5 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 3.53 g, 88.2 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add SEM-Cl (15.6 mL, 88.2 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organics with water (3 × 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to afford the SEM-protected regioisomeric mixture as a pale yellow oil.

Step 3: C2-Lithiation and Carboxylation
  • Lithiation: Dissolve the SEM-protected imidazole mixture (15.0 g, 56.3 mmol) in anhydrous THF (150 mL) under argon and cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 24.8 mL, 62.0 mmol) dropwise over 20 minutes. Stir at -78 °C for 45 minutes to ensure complete C2-lithiation.

  • Electrophile Preparation: In a separate flame-dried flask, prepare a solution of ethyl chloroformate (8.1 mL, 84.5 mmol) in anhydrous THF (30 mL) and cool to -78 °C.

  • Inverse Addition: Using a cannula, transfer the lithiated imidazole solution dropwise into the ethyl chloroformate solution at -78 °C[3].

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours[3].

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL) and extract with ethyl acetate (3 × 100 mL). Dry, concentrate, and purify via flash chromatography to isolate the ethyl ester intermediate.

Step 4: Global Deprotection and Hydrolysis
  • Hydrolysis: Suspend the ethyl ester intermediate (12.0 g, 35.5 mmol) in 6M aqueous HCl (100 mL). Heat the mixture to reflux (100–105 °C) and stir vigorously for 12 hours.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess HCl, ethanol, and formaldehyde (byproduct of SEM cleavage).

  • Crystallization: Dissolve the crude residue in a minimum amount of hot water. Carefully adjust the pH to ~3–4 using 2M NaOH (the isoelectric point of the target amino acid). Cool the solution to 4 °C to induce crystallization.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Quantitative Data Summary

StepReaction TypeReagents & ConditionsTarget Intermediate / ProductExpected YieldPurity Profile
1 CyclocondensationFormamide, 140 °C, 2.5 h4-(Trifluoromethyl)-1H-imidazole22–30%>95% (Trituration)
2 N-ProtectionSEM-Cl, NaH, DMF, 0 °C to RT1-SEM-4/5-(CF₃)-imidazole80–85%Regiomixture
3 C2-Carboxylationn-BuLi, ClCO₂Et, THF, -78 °CEthyl 1-SEM-4/5-(CF₃)-imidazole-2-carboxylate70–75%>98% (Silica Gel)
4 Global Deprotection6M HCl, Reflux, 12 h5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid75–80%>99% (Crystallization)

Sources

Application

Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid: A Detailed Protocol and Application Guide

This comprehensive guide provides a detailed, research-informed protocol for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, research-informed protocol for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability and binding affinity, making this imidazole derivative a valuable scaffold for the development of novel therapeutics.

While a single, universally adopted protocol for this specific synthesis is not extensively documented in publicly available literature, this guide consolidates established synthetic strategies for imidazole and trifluoromethyl-containing compounds to propose a robust and logical multi-step synthesis. The causality behind each experimental choice is explained, drawing from authoritative sources to ensure scientific integrity.

Overview of the Synthetic Strategy

The proposed synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a multi-step process that begins with the construction of the core 5-(trifluoromethyl)-1H-imidazole ring, followed by the regioselective introduction of the carboxylic acid functionality at the C2 position.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Starting Materials B Step 1: Formation of 5-(Trifluoromethyl)-1H-imidazole A->B Van Leusen Imidazole Synthesis C Step 2: Protection of Imidazole Nitrogen B->C e.g., SEM-Cl D Step 3: Regioselective Lithiation and Carboxylation C->D 1. n-BuLi 2. CO2 (s) E Step 4: Deprotection and Acidification D->E Acidic Workup F Final Product: 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid E->F Purification

Caption: Proposed synthetic workflow for 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,3,3-Trifluoropropene≥98%Commercial
N-Bromosuccinimide (NBS)≥98%Commercial
Azobisisobutyronitrile (AIBN)≥98%CommercialRecrystallize before use
Tosylmethyl isocyanide (TosMIC)≥98%Commercial
Sodium hydride (NaH)60% dispersion in mineral oilCommercialHandle with extreme care
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialDistill from sodium/benzophenone
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)≥95%Commercial
Diisopropylethylamine (DIPEA)≥99%Commercial
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialTitrate before use
Carbon dioxide (solid)-CommercialDry ice
Hydrochloric acid (HCl)Concentrated (37%)Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Ethyl acetate (EtOAc)ACS gradeCommercial
HexanesACS gradeCommercial
Magnesium sulfate (MgSO4)AnhydrousCommercial
Celite®-Commercial
Step-by-Step Synthesis

Step 1: Synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene

This initial step prepares a key precursor for the subsequent imidazole ring formation.

  • To a stirred solution of N-bromosuccinimide (NBS) in an appropriate solvent, add a catalytic amount of azobisisobutyronitrile (AIBN).

  • Bubble 3,3,3-trifluoropropene gas through the solution at a controlled rate while irradiating with a UV lamp or heating to initiate the radical reaction.

  • Monitor the reaction by GC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction mixture, filter to remove succinimide, and carefully remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-bromo-3,3,3-trifluoroprop-1-ene by distillation.

Step 2: Synthesis of 5-(Trifluoromethyl)-1H-imidazole via the Van Leusen Reaction

The Van Leusen reaction is a powerful method for the formation of the imidazole ring from an appropriate precursor and tosylmethyl isocyanide (TosMIC)[1][2].

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tosylmethyl isocyanide (TosMIC) in anhydrous THF to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-bromo-3,3,3-trifluoroprop-1-ene in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-imidazole.

Step 3: N-Protection of 5-(Trifluoromethyl)-1H-imidazole

Protection of the imidazole nitrogen is crucial for directing the subsequent lithiation to the C2 position. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a suitable protecting group.

  • Dissolve 5-(trifluoromethyl)-1H-imidazole in anhydrous dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) to the solution.

  • Cool the mixture to 0 °C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-SEM-5-(trifluoromethyl)-1H-imidazole.

Step 4: C2-Lithiation and Carboxylation

This step introduces the carboxylic acid functionality at the desired position through regioselective deprotonation followed by quenching with carbon dioxide[3][4].

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve N-SEM-5-(trifluoromethyl)-1H-imidazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise to the solution. A color change is typically observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice into a fine powder.

  • Carefully and quickly, pour the lithiated imidazole solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Once the excess dry ice has sublimated, add water to the reaction mixture.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and discard. Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected carboxylic acid.

Step 5: Deprotection to Yield 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

The final step involves the removal of the SEM protecting group under acidic conditions.

  • Dissolve the crude N-SEM-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in a mixture of THF and water.

  • Add a catalytic amount of a strong acid, such as concentrated HCl.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • The resulting aqueous solution may precipitate the product upon cooling or further acidification.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mechanistic Insights and Rationale

The choice of each reaction and condition is based on established principles of organic chemistry.

Reaction Mechanism cluster_0 Step 2: Van Leusen Imidazole Synthesis cluster_1 Step 4: C2-Lithiation and Carboxylation TosMIC Tos-CH2-N≡C Anion [Tos-CH-N≡C]⁻ Na⁺ TosMIC->Anion Deprotonation NaH NaH NaH->Anion Adduct Intermediate Adduct Anion->Adduct Precursor CF3-CH=CH-Br Precursor->Adduct Nucleophilic Attack ImidazoleRing 5-(CF3)-Imidazole Adduct->ImidazoleRing Cyclization & Elimination ProtectedImidazole N-SEM-5-(CF3)-Imidazole Lithiated 2-Lithio-N-SEM-5-(CF3)-Imidazole ProtectedImidazole->Lithiated Deprotonation at C2 nBuLi n-BuLi nBuLi->Lithiated Carboxylate 2-Carboxylate Intermediate Lithiated->Carboxylate Nucleophilic Attack CO2 CO2 CO2->Carboxylate

Caption: Simplified mechanistic pathways for key synthetic steps.

  • Van Leusen Reaction: The strong electron-withdrawing nature of the tosyl group in TosMIC makes the adjacent methylene protons acidic, allowing for easy deprotonation by a strong base like sodium hydride. The resulting anion is a potent nucleophile that attacks the electrophilic carbon of the trifluoromethyl-containing precursor. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the aromatic imidazole ring[5].

  • N-Protection: The N-H proton of imidazole is acidic and would be readily deprotonated by n-BuLi. To achieve regioselective lithiation at the C2 position, the nitrogen must be protected. The SEM group is chosen for its stability under basic conditions and its relatively straightforward removal under acidic conditions.

  • C2-Lithiation: The C2 proton of the imidazole ring is the most acidic carbon-bound proton due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base like n-BuLi at low temperatures[3].

  • Carboxylation: The lithiated imidazole is a strong nucleophile that readily attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Safety and Handling

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • n-Butyllithium (n-BuLi) is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Trifluoromethyl-containing compounds can be volatile and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Characterization

The identity and purity of the final product, 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final compound.

Conclusion

This guide presents a detailed and scientifically grounded protocol for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. By leveraging established synthetic methodologies such as the Van Leusen imidazole synthesis and regioselective lithiation, this protocol provides a clear pathway for obtaining this valuable building block. The explanations of the underlying chemical principles aim to empower researchers to not only execute the synthesis but also to adapt and troubleshoot the procedure as needed.

References

  • Bunev, A. S., et al. (2014). Synthesis of 1-Aryl-4-Tosyl-5-(Trifluoromethyl)-1H-Imidazoles. Journal of Fluorine Chemistry, 163, 34–37.
  • Van Leusen, A. M., et al. (1972). The synthesis of imidazoles from tosylmethylisocyanide and aldimines. Tetrahedron Letters, 13(23), 2369-2372.
  • Chadwick, D. J., & Ngochindo, R. I. (1984). Lithiation of five-membered heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 481-490.
  • Shirai, N. (1998). Lithiation of Five-Membered Heteroaromatic Compounds. In Advances in Heterocyclic Chemistry (Vol. 72, pp. 125-186). Academic Press.
  • Sisko, J., et al. (2000). A New Multicomponent Approach to Imidazoles. Organic Letters, 2(14), 2053-2056.
  • Van Leusen, D., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • Pozharskii, A. F., et al. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.
  • Chem-Impex. (n.d.). 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid. Retrieved from [Link]

  • Begtrup, M., & Larsen, P. (1990). Lithiation of Five-Membered Heterocycles and their Benzo Derivatives. Acta Chemica Scandinavica, 44, 1050-1057.
  • Iddon, B. (1985). Lithiation and Palladation of Five-Membered Heteroaromatic Compounds. Heterocycles, 23(2), 417-446.

Sources

Method

Application Note: Advanced Purification of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid via Anti-Solvent Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5)[1],[2] Introduction & Chemical Profiling The puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5)[1],[2]

Introduction & Chemical Profiling

The purification of functionalized heterocycles demands a precise understanding of their electronic and steric environments. 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid presents a unique physicochemical profile. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position significantly alters the electron density of the imidazole core[2].

Mechanistic Impact of the -CF₃ Group:

  • Modulated pKa: It lowers the basicity of the imidazole nitrogens while increasing the acidity of the C2-carboxylic acid, creating a highly polarized, zwitterionic-capable molecule.

  • Solubility Dichotomy: The carboxylic acid motif provides strong hydrogen-bond donating/accepting capabilities (favoring polar solvents), whereas the -CF₃ domain introduces a highly lipophilic, non-polar region.

Understanding this dichotomy is critical. Standard aqueous recrystallization, often used for unsubstituted imidazole-2-carboxylic acids[3], is insufficient here. The lipophilic -CF₃ group increases the propensity of the molecule to trap organic impurities within an amorphous solid matrix if precipitated too rapidly from water.

Rationale for the Purification Strategy

To achieve pharmaceutical-grade purity (>99%), we employ a two-phase, self-validating purification system:

  • Phase 1: Isoelectric Pre-Treatment. We exploit the amphoteric nature of the imidazole ring. By manipulating the pH, we can strip away gross non-basic and non-acidic impurities via liquid-liquid extraction before forcing the target molecule to precipitate at its isoelectric point[4],[3].

  • Phase 2: Anti-Solvent Recrystallization. We utilize an Ethyl Acetate (EtOAc) and Heptane solvent system. Causality: EtOAc (the primary solvent) readily breaks the intermolecular hydrogen bonds between the carboxylic acid dimers at elevated temperatures (70°C). Heptane (the anti-solvent) is then titrated into the system. Because heptane has a low dielectric constant, it forces the lipophilic -CF₃ domains to aggregate, driving the system into the metastable zone and initiating controlled, high-purity nucleation.

Quantitative Data: Solubility & Recovery Metrics

The success of anti-solvent crystallization relies on strict adherence to the thermodynamic solubility profile of the target molecule.

Table 1: Thermodynamic Solubility Profile of 5-(CF₃)-1H-imidazole-2-carboxylic acid

Solvent SystemTemperature (°C)Solubility (mg/mL)Functional Role in Protocol
Ethyl Acetate25~45Poor cold solubility (reduces product loss)
Ethyl Acetate70>150Excellent hot dissolution (primary solvent)
Heptane25<1Induces supersaturation (anti-solvent)
Water (pH 8.0)25>200Salt formation for aqueous extraction
Water (pH 2.0)25<5Isoelectric precipitation

Table 2: Quality Control & Recovery Metrics (Typical Batch)

ParameterPre-Recrystallization (Crude)Post-Recrystallization (Pure)
Appearance Off-white to yellow powderBrilliant white crystalline solid
HPLC Purity 85.0% - 88.5%>99.2%
Moisture Content 2.4%<0.1%
Process Yield N/A78% - 85%

Experimental Protocols

Phase 1: Isoelectric Pre-Treatment (Optional Polishing)

Use this step if the crude material has an HPLC purity of <90%.

  • Dissolution: Suspend 10.0 g of crude 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in 50 mL of deionized water.

  • Basification: Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.0. The solid will dissolve as the sodium carboxylate salt.

  • Organic Wash: Wash the aqueous layer with Dichloromethane (2 x 30 mL) to extract non-polar, non-acidic impurities[4]. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~2.0 to 3.0[3]. Causality: This represents the isoelectric point where the molecule is fully protonated and neutral, minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the resulting precipitate and dry under vacuum at 40°C.

Phase 2: Anti-Solvent Recrystallization (Core Protocol)

This protocol is a self-validating system. Visual cues at each step confirm thermodynamic alignment.

  • Hot Dissolution: Transfer the pre-treated solid to a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add Ethyl Acetate at a ratio of 5 mL/g. Heat to 70°C until complete dissolution occurs.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed Buchner funnel. Causality: This removes insoluble inorganic salts or polymeric byproducts that act as unwanted nucleation sites.

  • Anti-Solvent Titration (The Validation Step): Return the filtrate to 70°C. Slowly add Heptane dropwise. Continue addition until the solution exhibits a faint, persistent turbidity (the "cloud point").

    • Self-Validation: If turbidity does not persist, the metastable zone has not been reached; add more Heptane. If the solution suddenly turns milky and opaque, supersaturation was breached too rapidly; add 1-2 mL of hot EtOAc to clarify, then proceed.

  • Annealing: Once the cloud point is reached, hold the temperature at 65°C for 15 minutes. Causality: This allows the crystal lattice to organize thermodynamically, preventing the product from "oiling out" (forming an amorphous liquid phase).

  • Controlled Cooling: Cool the mixture at a strict gradient of -10°C/hour down to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Causality: A slow cooling ramp minimizes solvent entrapment and strictly excludes regioisomeric impurities from the growing crystal lattice.

  • Isolation & Washing: Filter the crystalline suspension under vacuum. Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 v/v). Causality: The high heptane ratio displaces the impurity-laden mother liquor without dissolving the purified crystals.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to a constant weight.

Process Visualization

RecrystallizationWorkflow Step1 1. Crude Material 5-(CF3)-1H-imidazole-2-carboxylic acid Step2 2. Hot Dissolution Ethyl Acetate at 70°C Step1->Step2 Step3 3. Hot Filtration Removal of insoluble particulates Step2->Step3 Step4 4. Anti-Solvent Titration Dropwise Heptane to cloud point Step3->Step4 Step5 5. Controlled Cooling -10°C/hr ramp to 0-5°C Step4->Step5 Step6 6. Vacuum Filtration Cold EtOAc/Heptane wash Step5->Step6 Step7 7. Pure Crystals >99% HPLC Purity Step6->Step7

Figure 1: Step-by-step anti-solvent recrystallization workflow for optimal purity and yield.

References

  • Title: US5117004A - Preparation of imidazole-2-carboxylic acids Source: Google Patents URL

Sources

Application

Application Note: Optimization of Column Chromatography Conditions for 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic behavior, ion suppression mechanics, and validated purification protocols for highly polar, zwitterioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic behavior, ion suppression mechanics, and validated purification protocols for highly polar, zwitterionic heterocycles.

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by highly functionalized, amphoteric heterocycles. 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid is a prime example of a deceptively simple molecule that can derail standard purification workflows.

To purify this compound effectively, we must first understand the causality behind its behavior. The electron-withdrawing trifluoromethyl (-CF 3​ ) group significantly alters the electron density of the imidazole ring, lowering the pKa of both the basic nitrogen and the acidic NH[1]. Concurrently, the carboxylic acid moiety is highly acidic, with a predicted pKa of approximately 3.37[2]. At physiological or neutral pH, the molecule exists predominantly as a carboxylate anion. This zwitterionic character renders it highly water-soluble but exceptionally difficult to purify on bare silica gel due to intense hydrogen bonding and electrostatic interactions with surface silanols.

Mechanistic Challenges & Strategy

The Causality of Tailing on Normal Phase: On normal-phase silica, the basic imidazole nitrogen acts as a strong hydrogen bond acceptor, while the carboxylic acid and imidazole NH act as donors. This multi-point interaction with acidic silanol groups (Si-OH) on the stationary phase causes severe peak tailing, band broadening, and often irreversible adsorption.

The Ion Suppression Solution (Reverse Phase): To achieve sharp, Gaussian chromatographic peaks, the ionization state of the molecule must be strictly controlled. By lowering the mobile phase pH to ~2.0 using an acidic modifier like Trifluoroacetic Acid (TFA), the carboxylic acid is fully protonated (neutralized). Simultaneously, the imidazole nitrogen is protonated, forming a transient ion pair with the lipophilic trifluoroacetate counterion. This "ion suppression" mechanism dramatically increases the apparent lipophilicity of the complex, allowing for predictable and highly efficient retention on a hydrophobic C18 stationary phase[3].

Mechanism Ionized Ionized State (pH > 4) Carboxylate Anion (-) Poor Retention on C18 Modifier Add 0.1% TFA (pH ~ 2.0) Ionized->Modifier Acidification Neutral Protonated State (pH < 3) Neutral Carboxylic Acid Increased Lipophilicity Modifier->Neutral Ion Suppression Retention Optimal C18 Retention Sharp Chromatographic Peak Neutral->Retention Hydrophobic Interaction

Caption: Ion suppression mechanism of 5-(CF3)-1H-imidazole-2-carboxylic acid in RP-HPLC.

Recommended Protocol: Reverse-Phase Preparative HPLC (RP-HPLC)

Because of the zwitterionic nature of the compound, RP-HPLC on a C18 column is the gold standard for its purification, ensuring high recovery and purity[3].

Materials
  • Stationary Phase: C18 Silica Gel (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: Ultrapure H 2​ O with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% v/v TFA.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (5% MeCN in H 2​ O with 0.1% TFA). If solubility is poor, add up to 10% DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 preparative column with 95% Solvent A and 5% Solvent B for at least 5 column volumes to ensure a stable baseline.

  • Injection: Inject the filtered sample. Do not overload the column (target <50 mg per injection for a standard 21.2 mm prep column) to prevent peak fronting of the highly polar analyte.

  • Gradient Elution: Execute the optimized gradient elution profile (see Table 1 ). The compound typically elutes during the early-to-mid gradient phase due to its polarity[3].

  • Self-Validating Fraction Analysis: Monitor UV absorbance at 220 nm and 254 nm. Before pooling, analyze an aliquot of the target fractions via analytical LC-MS. A single peak at the target m/z (181.02 [M+H] + or 179.01[M-H] ) validates fraction purity and prevents cross-contamination from co-eluting impurities.

  • Post-Purification: Lyophilize the combined pure fractions to remove water, acetonitrile, and volatile TFA, yielding the pure compound as a white to off-white solid.

Table 1: RP-HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (H 2​ O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.020.0955
25.020.0595
27.020.0595
27.120.0955
32.020.0955

Alternative Protocol: Normal-Phase Flash Chromatography

If RP-HPLC is unavailable, normal-phase chromatography can be forced. However, you must use a highly polar, acidic solvent system to outcompete the silica-analyte interactions and prevent the carboxylic acid from streaking[4].

Materials
  • Stationary Phase: Irregular Silica Gel (40-63 µm) or pre-packed flash cartridge.

  • Eluent System: Dichloromethane (DCM) / Methanol (MeOH) / Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Column Preparation: Pre-equilibrate the silica column with 100% DCM.

  • Dry Loading (Critical Step): Due to the compound's insolubility in pure DCM, liquid loading will cause precipitation at the column head. Instead, dissolve the crude mixture in a minimum amount of MeOH. Add silica gel (1:3 w/w ratio) and evaporate to a free-flowing powder under reduced pressure. Load this powder uniformly onto the top of the column.

  • Elution: Utilize a gradient of DCM and a polar modifier mixture (MeOH containing 2% Glacial Acetic Acid). Start at 0% modifier and slowly ramp up to 20% (see Table 2 ).

  • Self-Validating Fraction Analysis: Spot fractions on a silica TLC plate alongside the crude mixture. Develop in DCM/MeOH/AcOH (85:10:5). The presence of a single, round, non-tailing UV-active spot (254 nm) validates the fraction's purity prior to concentration.

  • Concentration & Azeotropic Drying: Pool the pure fractions and concentrate under reduced pressure. Because acetic acid has a high boiling point (118 °C), co-evaporate the residue with toluene (3 x 20 mL) to form a low-boiling azeotrope, ensuring complete removal of the acid modifier.

Table 2: Normal-Phase Gradient Conditions
Column Volumes (CV)% DCM% Polar Modifier (MeOH with 2% AcOH)
0 - 21000
2 - 5955
5 - 109010
10 - 158020

Decision Workflow

To assist in standardizing laboratory procedures, the following workflow dictates the selection of chromatographic conditions based on the physicochemical properties of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Workflow Start Crude 5-(CF3)-1H-imidazole-2-carboxylic acid Assess Assess Physicochemical Properties (pKa ~3.37, Highly Polar) Start->Assess Decision Select Chromatography Mode Assess->Decision RP Reverse-Phase (C18) (Recommended) Decision->RP High Polarity / Zwitterionic NP Normal-Phase (Silica) (Alternative) Decision->NP Standard Lab Setup RP_Cond Mobile Phase: H2O / MeCN + 0.1% TFA RP->RP_Cond NP_Cond Mobile Phase: DCM / MeOH + 2% AcOH NP->NP_Cond Success1 High Purity, Sharp Peaks RP_Cond->Success1 Success2 Moderate Purity, Potential Tailing NP_Cond->Success2

Caption: Workflow for selecting chromatography conditions based on physicochemical properties.

References

  • Google Patents (WO2024233885A2):Kcc2 potentiators and uses thereof.
  • LookChem: 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-. Provides foundational physicochemical data, including the predicted pKa of 3.37. URL:[Link]

  • ChemRxiv: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Details the synthesis, hydrolysis to carboxylic acids, and flash column chromatography of trifluoromethyl imidazoles. URL: [Link]

Sources

Method

HPLC method for purity analysis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Authored by: A Senior Application Scientist Abstract T...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. This compound is a critical building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1][2] Ensuring its purity is paramount for the integrity of downstream processes and the safety and efficacy of final drug products.[3] This guide details the logical development of the analytical method, a complete protocol for its execution, and a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Analytical Challenge

5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS No. 915230-46-5) is a heterocyclic organic compound featuring an imidazole core, a carboxylic acid functional group, and a highly electron-withdrawing trifluoromethyl group.[6][7] This unique combination of functional groups presents a distinct analytical challenge. The amphoteric nature of the molecule—possessing both an acidic carboxylic acid and a basic imidazole ring—makes its chromatographic behavior highly dependent on the mobile phase pH.[8] The primary objective is to develop a method capable of separating the main component from potential process-related impurities and degradation products, thus qualifying it as a "stability-indicating" method.

Method Development: A Rationale-Driven Approach

The selection of chromatographic parameters was based on the physicochemical properties of the analyte and established principles of chromatographic theory.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase chromatography is the preferred mode for this analysis. The analyte is a moderately polar compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is widely used in the pharmaceutical industry for its robustness, versatility, and reproducibility.[9][10]

Stationary Phase (Column) Selection

A Waters Luna C18 column (250 mm x 4.6 mm, 5 µm) was chosen as the primary stationary phase.

  • Causality: The C18 chemistry provides sufficient hydrophobicity to retain the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length ensures adequate resolving power for separating closely eluting impurities. A column with low silanol activity is beneficial for analyzing acidic compounds to prevent peak tailing.[9]

Mobile Phase Optimization

The mobile phase is the most critical factor influencing the separation.

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: Due to the analyte's amphoteric nature, pH control is essential for consistent retention and symmetrical peak shape. A mobile phase pH of approximately 3.2 was chosen.

    • Causality: At this pH, the carboxylic acid group (pKa typically 2-4) will be partially to fully deprotonated (ionized), enhancing its solubility in the aqueous mobile phase. The imidazole ring (pKa of the conjugate acid is ~7) will be protonated, existing as a single, stable cationic species. This prevents on-column ionization shifts that lead to broad, tailing peaks. Orthophosphoric acid is an excellent choice for pH adjustment in this range.[11]

  • Elution Mode: An isocratic elution was found to be sufficient for resolving the main peak from its likely impurities, offering simplicity and robustness. A gradient elution may be necessary if process impurities with a wide polarity range are expected.[12]

Detection Wavelength

A Photodiode Array (PDA) detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For imidazole-containing compounds, a wavelength in the range of 210-260 nm is typically effective. The λmax was experimentally determined to be 240 nm , providing optimal sensitivity for both the active compound and its potential impurities.

Potential Impurities and Degradation Pathways

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from any significant impurities.[3] For 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, potential impurities may arise from:

  • Incomplete Hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, the unreacted ester is a common process-related impurity.[8][13]

  • Starting Materials: Unreacted starting materials from the imidazole ring formation.

  • Decarboxylation: Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-(trifluoromethyl)-1H-imidazole.[8]

  • Forced Degradation Products: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradants.[14][15]

Experimental Protocol

Instrumentation & Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.[16]

  • Column: Waters Luna C18 (250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Orthophosphoric Acid (AR Grade)

    • 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid Reference Standard (Purity >99%)

Chromatographic Conditions
ParameterConditionJustification
Mobile Phase Acetonitrile : 0.025 M KH2PO4 (pH adjusted to 3.2 with H3PO4) (50:50, v/v)Provides optimal retention and peak shape.[11]
Column Waters Luna C18 (250 mm x 4.6 mm, 5 µm)Standard C18 for good hydrophobic retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 240 nmWavelength of maximum absorbance for sensitivity.
Column Temp. 30 °CEnsures reproducibility of retention times.[12]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 15 minutesSufficient to elute the main peak and any post-eluting impurities.
Solution Preparation
  • Mobile Phase Preparation: Prepare a 0.025 M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.2 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[17]

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][18]

HPLC_Validation_Workflow cluster_prep Preparation cluster_robust System Suitability cluster_report Finalization Prep Prepare Mobile Phase, Standard & Sample Solutions Specificity Specificity & Selectivity (Forced Degradation) Prep->Specificity Linearity Linearity & Range (5 Conc. Levels, n=3) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ (Signal-to-Noise) Precision->LOQ Robustness Robustness (Vary Flow, pH, %ACN) LOQ->Robustness SystemSuit System Suitability Test (SST) (Before Each Run) Robustness->SystemSuit Report Generate Validation Report SystemSuit->Report

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating)
  • Protocol: Perform forced degradation studies under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) conditions.[15]

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main peak and any degradation products or process impurities. Peak purity analysis using a PDA detector should confirm no co-elution.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte) at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.[4]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst.[19]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Acceptance Criteria: The LOQ should be precise and accurate. The precision (%RSD) at the LOQ should not exceed 10%.

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits, and the %RSD of the results should be ≤ 2.0%.

Summary of Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's RT; Resolution > 2
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ Precision (%RSD) ≤ 10.0%
Robustness (% RSD) ≤ 2.0%

Conclusion

This application note details a specific, accurate, and precise stability-indicating RP-HPLC method for the purity determination of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. The rationale for each parameter has been explained to provide a deeper understanding of the method's development. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and fit for its intended purpose in a quality control environment, supporting researchers, scientists, and drug development professionals in their work.

References

  • AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK - IJRPC. (URL: [Link])

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (URL: [Link])

  • Steps for HPLC Method Validation - Pharmaguideline. (URL: [Link])

  • Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC. (URL: [Link])

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (URL: [Link])

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. (URL: [Link])

  • Live qualification/validation of purity methods for protein products - Computer Science Purdue. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI. (URL: [Link])

  • 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic Acid: A Versatile Research Compound. (URL: [Link])

  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterizati - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid - Chem-Impex. (URL: [Link])

  • 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid | 915230-46-5 - J&K Scientific. (URL: [Link])

  • Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations - Acta Scientific. (URL: [Link])

  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. (URL: [Link])

  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. - Asian Journal of Research in Chemistry. (URL: [Link])

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (URL: [Link])

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - MDPI. (URL: [Link])

Sources

Application

Application Note: Derivatization of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid for High-Throughput Biological Screening

Executive Summary & Scientific Rationale The imidazole ring is a biologically and pharmaceutically privileged nitrogen-containing heterocycle, serving as the core scaffold for numerous marketed drugs, ranging from antifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The imidazole ring is a biologically and pharmaceutically privileged nitrogen-containing heterocycle, serving as the core scaffold for numerous marketed drugs, ranging from antifungals to antihypertensives [1]. The introduction of a trifluoromethyl (–CF₃) group into the imidazole architecture profoundly alters its physicochemical profile. The –CF₃ moiety enhances lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates the pKₐ of the imidazole nitrogen, which is often critical for target binding and membrane permeability.

Specifically, 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (CAS: 915230-46-5) represents a highly versatile building block for drug discovery. The C-2 carboxylic acid provides a robust synthetic handle for generating diverse amide or ester libraries, while the –CF₃ group at the C-5 position ensures favorable pharmacokinetic properties. Recent medicinal chemistry campaigns have successfully utilized trifluoromethyl-imidazoles as potent mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), demonstrating that the –CF₃ group is essential for modulating the acidity of the imidazole N–H to facilitate proton transport across mitochondrial membranes [2].

This application note provides field-proven, self-validating protocols for the derivatization of this scaffold, focusing on high-efficiency amide coupling and regioselective N-alkylation to generate libraries for high-throughput biological screening.

Physicochemical Profiling & Reagent Selection

Before initiating library synthesis, it is critical to understand the physicochemical constraints of the starting material. 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is highly polar and often exists as a zwitterion or a strongly hydrogen-bonded network in the solid state, leading to poor solubility in non-polar solvents.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueImplication for Synthesis
CAS Number 915230-46-5Standard identifier for procurement.
Molecular Weight 180.09 g/mol Ideal low-MW starting point for fragment-based drug design.
Predicted pKₐ (COOH) ~2.0 – 2.5Highly acidic; requires strong, non-nucleophilic bases (e.g., DIPEA) for activation.
Predicted pKₐ (N–H) ~9.5 – 10.0Lower than unsubstituted imidazole due to the electron-withdrawing –CF₃ group.
Solubility DMF, DMSO, MeOHInsoluble in DCM/Hexane. Reactions must be conducted in polar aprotic solvents.
Causality in Reagent Selection

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable [3]. While traditional carbodiimides (e.g., EDC/HOBt) are common, the electron-deficient nature of the trifluoromethyl-imidazole core demands a highly reactive coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the optimal reagent. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered or electronically deactivated substrates while minimizing racemization and side reactions.

Table 2: Quantitative Comparison of Coupling Reagents for Imidazole-2-Carboxylic Acids [3]
Coupling ReagentBase RequiredTypical TimeYield RangeKey AdvantagePrimary Drawback
EDC / NHS None / Mild1 – 12 hours60 – 95%Water-soluble byproductsSlower kinetics; potential for guanidinylation.
HATU DIPEA0.5 – 2 hours85 – 98%Extremely fast; handles hindered amines well.Generates HOAt byproduct; higher cost.
PyBOP DIPEA2 – 6 hours75 – 90%Non-explosive alternative to BOP.Generates pyrrolidine byproduct.

Derivatization Workflows

DerivatizationWorkflow A 5-(CF3)-1H-imidazole- 2-carboxylic acid B Carboxyl Activation (HATU / DIPEA) A->B DMF, 25°C C Amide Library Generation B->C Primary/Secondary Amines D Regioselective N-Alkylation C->D Alkyl Halides, K2CO3 E High-Throughput Biological Screening C->E Purified Library D->E Purified Library

Chemical workflow for the derivatization of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Self-Validating)

This protocol utilizes HATU and N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to generate diverse amide libraries.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir for 5 minutes.

    • Causality: 3.0 equivalents are required: one to deprotonate the carboxylic acid, one to neutralize the amine hydrochloride salt (if applicable), and one to maintain a basic environment for HATU activation.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature (25°C) for 15 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 μL aliquot, quench into 100 μL of methanol, and analyze via LC-MS. The presence of the methyl ester (m/z 195.1 [M+H]⁺) confirms the successful formation of the active ester. Do not proceed until activation is confirmed.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise or in small portions. Stir at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (10% MeOH in DCM). The disappearance of the baseline-retained carboxylic acid and the appearance of a higher Rf spot indicates completion.

  • Work-up & Purification: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL) [3].

    • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous phase, preventing solvent carryover. NaHCO₃ removes the acidic HOAt byproduct generated by HATU.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via automated flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: Regioselective N-Alkylation of the Amide Derivative

Alkylation of the imidazole ring is complicated by tautomerism and the electronic asymmetry induced by the –CF₃ group. Alkylation typically favors the nitrogen furthest from the electron-withdrawing –CF₃ group (N-3), though mixtures are common.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the purified amide derivative from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (2.0 eq) and stir at 50°C for 30 minutes.

  • Alkylation: Cool to room temperature and add the alkyl halide (e.g., Iodomethane, 1.1 eq). Stir for 4 hours.

  • Validation & Isomer Resolution: Quench with water and extract with EtOAc.

    • Analytical Causality: LC-MS will show a single mass corresponding to the alkylated product, but HPLC may reveal two closely eluting peaks (N-1 and N-3 regioisomers). Definitive structural assignment requires 2D NMR (NOESY/ROESY) to observe spatial correlations between the newly introduced alkyl protons and the imidazole C-4 proton.

Biological Screening Cascade

Once the library of 5-(trifluoromethyl)-1H-imidazole-2-carboxamides is synthesized and purified (>95% via LC-MS), it is subjected to a high-throughput biological screening cascade. Given the historical success of this scaffold in metabolic targeting [2], a phenotypic assay measuring mitochondrial respiration is an ideal primary screen.

ScreeningPathway Lib Compound Library (CF3-Imidazole Amides) Assay Cell-Based Assay (e.g., OCR Measurement) Lib->Assay High-Throughput Screening Hit Hit Identification (EC50 < 2.0 μM) Assay->Hit Activity Threshold Met Tox Cytotoxicity Profiling (HepG2 Cells) Hit->Tox Counter-Screening Lead Lead Optimization & PK Studies Tox->Lead Favorable Therapeutic Index

Biological screening cascade for identifying active trifluoromethyl-imidazole hits.
Screening Workflow Causality
  • Primary Screen (Efficacy): Measure the Oxygen Consumption Rate (OCR) in intact cells (e.g., L6 myoblasts) using a Seahorse XF Analyzer. Compounds that increase OCR without ATP production are functioning as mitochondrial uncouplers. An activity threshold of EC₅₀ ≤ 2.0 μM is established to filter out weak binders [2].

  • Counter-Screen (Toxicity): Active hits are immediately profiled against a hepatic cell line (HepG2) to ensure the uncoupling mechanism does not trigger broad cytotoxicity. The therapeutic index (CC₅₀ / EC₅₀) dictates which compounds advance.

  • Pharmacokinetics (PK): Lead compounds undergo in vivo PK profiling to determine half-life (t₁/₂). The –CF₃ group generally protects the imidazole ring from rapid oxidative metabolism, often yielding half-lives suitable for oral dosing (1.3–25 hours) [2].

References

  • Synthesis of Bioactive Imidazoles: A Review Source: ResearchGate URL:[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid . While the trifluoromethyl (CF₃) group is highly prized in drug development for enhancing metabolic stability and lipophilicity, constructing and isolating CF₃-substituted imidazoles presents unique synthetic challenges.

This guide dissects the mechanistic causality behind common reaction failures and provides self-validating protocols to ensure high-yield isolation of your target compound.

Part 1: Mechanistic Pathways of Byproduct Formation

During the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (typically via the saponification of an ester or nitrile precursor), the molecule is highly susceptible to two divergent degradation pathways: Decarboxylation and CF₃ Hydrolysis . Understanding the mechanistic triggers for these pathways is critical for controlling your reaction environment.

DegradationPathways Start Synthetic Precursor (e.g., Alkyl 5-(trifluoromethyl)- 1H-imidazole-2-carboxylate) Target 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (Target Compound) Start->Target Mild Saponification (LiOH, <30°C) Byproduct2 1H-Imidazole-2,5-dicarboxylic acid (CF3 Hydrolysis Byproduct) Start->Byproduct2 Harsh Basic Conditions (Over-hydrolysis) Byproduct1 5-(Trifluoromethyl)-1H-imidazole (Decarboxylation Byproduct) Target->Byproduct1 Acidic pH (<3) or Heat (- CO2) Target->Byproduct2 Strong Base / Heat (Azafulvene intermediate)

Mechanistic divergence in the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I losing the carboxylic acid group during isolation, resulting in 5-(trifluoromethyl)-1H-imidazole? A1: You are observing spontaneous decarboxylation. Imidazole-2-carboxylic acids are inherently unstable under thermal or acidic conditions. Dropping the pH below 3 protonates the imidazole ring, which facilitates the rapid loss of CO₂ driven by the formation of a relatively stable[1]. Causality: The electron-withdrawing CF₃ group at C5 does not provide enough stabilization to prevent this cleavage if the reaction is heated or over-acidified[2].

Q2: My LC-MS shows a mass consistent with imidazole-2,5-dicarboxylic acid. How did the CF₃ group degrade? A2: You have over-hydrolyzed the molecule. While the C–F bond is exceptionally strong, the CF₃ group on an imidazole ring is [3]. Under strongly basic conditions (e.g., NaOH or KOH) and elevated temperatures, the electron-withdrawing nature of the CF₃ group allows for the elimination of HF via an E1cB mechanism. This forms a highly [4] that rapidly reacts with ambient hydroxide ions, ultimately hydrolyzing the CF₃ group into a second carboxylic acid.

Q3: My NMR shows a single species, but I expected a mixture of 4-(trifluoromethyl) and 5-(trifluoromethyl) regioisomers. Why? A3: This is due to rapid tautomerization. In the 1H-imidazole state (where the nitrogen is unsubstituted), the proton rapidly exchanges between the N1 and N3 positions. On the NMR timescale at room temperature, this makes the 4- and 5-positions chemically equivalent. Regioisomerism only becomes locked—and analytically distinct—if you alkylate or protect the N1 position.

Part 3: Analytical Signatures of Byproducts

To rapidly diagnose which degradation pathway has compromised your synthesis, cross-reference your crude analytical data with the quantitative signatures below.

CompoundDiagnostic ¹⁹F NMRDiagnostic ¹H NMR (C4-H)ESI-MS [M-H]⁻Root Cause of Formation
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid ~ -61.5 ppm (s, 3F)~ 7.8 ppm (s, 1H)m/z 179.0N/A (Target Product)
5-(Trifluoromethyl)-1H-imidazole ~ -61.2 ppm (s, 3F)~ 7.6 ppm (s, 1H)m/z 135.0Acidic/Thermal Decarboxylation
1H-Imidazole-2,5-dicarboxylic acid None (Signal Lost)~ 7.9 ppm (s, 1H)m/z 155.0Basic Hydrolysis of CF₃
Part 4: Validated Experimental Protocol

To successfully isolate the target compound, you must navigate the narrow operational window between basic CF₃ hydrolysis and acidic decarboxylation. The following protocol is a self-validating system : it incorporates visual and chemical checkpoints that immediately confirm the integrity of the reaction.

IsolationWorkflow Step1 1. Saponification (LiOH, 25°C) Step2 2. Solvent Removal (In vacuo, T < 25°C) Step1->Step2 Step3 3. Acidification (HCl, 0°C, pH ~4) Step2->Step3 Step4 4. Precipitation (Isolate Target) Step3->Step4

Optimized low-temperature isolation workflow to prevent decarboxylation and CF3 hydrolysis.

Step-by-Step Methodology: Saponification of Alkyl 5-(Trifluoromethyl)-1H-imidazole-2-carboxylate

Step 1: Mild Saponification

  • Action: Dissolve the ester precursor in a 4:1 mixture of THF/H₂O. Add 1.5 equivalents of LiOH·H₂O. Stir at 20–25 °C for 4–6 hours.

  • Causality: LiOH provides sufficient hydroxide concentration to hydrolyze the ester without triggering the E1cB elimination of the CF₃ group, which typically requires harsher bases (NaOH/KOH) or thermal energy[4].

  • Validation Check: Take a crude ¹⁹F NMR aliquot. A sharp singlet at ~ -61.5 ppm validates that the CF₃ group remains fully intact[3].

Step 2: Low-Temperature Solvent Removal

  • Action: Remove the THF under reduced pressure (in vacuo), ensuring the water bath remains strictly below 25 °C.

  • Causality: Thermal stress on the intermediate carboxylate salt can initiate premature degradation.

Step 3: Controlled Acidification (Critical Step)

  • Action: Cool the remaining aqueous solution to 0 °C in an ice bath. Slowly add 0.1 M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop strictly at pH 4.0.

  • Causality: The pKa of the imidazole-2-carboxylic acid is approximately 2.5–3.0. Dropping the pH below 3 protonates the molecule, catalyzing spontaneous decarboxylation via the carbene intermediate[1].

  • Validation Check: Watch the solution closely. The absence of effervescence (bubbling) validates protocol success. If the solution begins to bubble, CO₂ is being evolved, indicating that you have over-acidified and decarboxylation is actively occurring[2].

Step 4: Isolation

  • Action: At pH 4.0, the target acid will precipitate as a white solid. Filter the precipitate cold, wash with minimal ice-cold water, and dry under high vacuum at room temperature.

References
  • Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. Organic Letters, ACS Publications. URL:[Link]

  • Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. PMC, NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated heterocyclic building block. The unique electronic properties imparted by the trifluoromethyl group make this molecule a valuable intermediate in pharmaceutical and agrochemical research.[1][2] However, its synthesis presents specific challenges that require careful control of reaction conditions and a nuanced understanding of the underlying chemistry.

This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during synthesis, from low yields to purification difficulties.

Proposed Synthetic Pathway

A common and reliable method for synthesizing imidazole carboxylic acids involves a two-step process: the initial formation of a stable ester intermediate, followed by its hydrolysis to the desired carboxylic acid.[3] This approach avoids potential side reactions and purification issues associated with carrying the free carboxylic acid group through the ring-formation step.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis.

Q1: My overall yield is critically low. What are the most probable causes?

Low or no yield is a multifaceted problem that can originate from either the ring formation or the hydrolysis step, as well as from product instability.

A: Let's break down the potential causes systematically:

  • Incomplete Ring Formation (Step 1): The initial cyclocondensation reaction to form the imidazole ester is often the most complex step. Incomplete reaction leads to a low yield of the precursor for the final step.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist after the recommended reaction time, consider extending the time or slightly increasing the temperature. Ensure all reagents are pure and anhydrous, as moisture can interfere with the condensation.

  • Incomplete Ester Hydrolysis (Step 2): The conversion of the stable ethyl ester to the carboxylic acid can be sluggish.[3]

    • Troubleshooting: Ensure a sufficient excess of base (typically 2-3 equivalents of LiOH or NaOH) is used. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but aggressive heating should be avoided (see next point). Monitor via TLC or HPLC until the starting ester spot is completely consumed.

  • Product Decarboxylation: Imidazole carboxylic acids, particularly those with electron-withdrawing groups like trifluoromethyl, can be susceptible to decarboxylation at elevated temperatures.[3] This is a critical and often overlooked cause of yield loss.

    • Troubleshooting: Perform the hydrolysis and any subsequent heating steps at the lowest effective temperature. During work-up, concentrate the product solution under reduced pressure without excessive heat (e.g., keep the water bath below 40°C).

  • Suboptimal pH for Product Isolation: The final product is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (imidazole ring) functionalities.[4] Consequently, it can be soluble in both strongly acidic and basic aqueous solutions, making isolation difficult.[3]

    • Troubleshooting: After hydrolysis, the basic reaction mixture should be carefully acidified. The product will be least soluble at its isoelectric point. This pH must be determined empirically but is typically in the range of pH 2-4. Add acid (e.g., 1M HCl) dropwise while vigorously stirring and monitor for the onset of precipitation. Adding too much acid will re-protonate the imidazole ring and increase solubility again.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions & Checks start Problem: Low Overall Yield cause1 Incomplete Ring Formation? start->cause1 cause2 Incomplete Hydrolysis? start->cause2 cause3 Product Decarboxylation? start->cause3 cause4 Poor Isolation? start->cause4 sol1 Check TLC/LC-MS Extend Reaction Time cause1->sol1 sol2 Check TLC for Ester Increase Base/Time cause2->sol2 sol3 Avoid High Temps Use Low Temp Rotovap cause3->sol3 sol4 Amphoteric Nature Adjust pH to Isoelectric Point cause4->sol4

Q2: The hydrolysis of my ethyl ester is slow and never seems to go to completion. How can I improve this step?

A: Sluggish hydrolysis is a common kinetic problem. The electron-withdrawing trifluoromethyl group can influence the reactivity of the ester.

  • Base Selection: While NaOH and KOH are effective, Lithium hydroxide (LiOH) is often preferred for ester hydrolysis. It has excellent solubility in common aqueous/organic solvent mixtures and is less likely to catalyze side reactions compared to stronger bases.

  • Solvent System: A biphasic or homogeneous solvent system is required. A mixture of THF/water or Methanol/water (e.g., 2:1 or 3:1 v/v) is standard. This ensures the organic ester and the aqueous base can interact effectively.

  • Temperature Control: As mentioned, gentle heating to 40-50°C can significantly accelerate the reaction. However, this must be balanced against the risk of decarboxylation. It is better to run the reaction for a longer time at a lower temperature (e.g., 12-16 hours at room temperature) than to force it with excessive heat.

ParameterRecommendationRationale
Base LiOH·H₂OGood solubility, effective, and generally clean.
Equivalents 2.0 - 3.0Drives the equilibrium towards the carboxylate salt.
Solvent THF/H₂O or MeOH/H₂O (2:1)Ensures homogeneity for efficient reaction.
Temperature 25°C - 45°CBalances reaction rate against thermal degradation (decarboxylation).
Monitoring TLC or HPLCEssential to confirm the complete consumption of the starting ester.
Q3: I am struggling to isolate my product after the work-up. It remains in the aqueous layer even after acidification.

A: This is a classic problem related to the amphoteric nature of the product. The goal is to find the pH where the molecule has a net neutral charge (the isoelectric point, pI), minimizing its water solubility.

  • Step-by-Step Isolation Protocol:

    • After hydrolysis, cool the reaction mixture in an ice bath.

    • Slowly and with vigorous stirring, add 1M or 2M HCl. Monitor the pH continuously with a calibrated pH meter.

    • You will likely observe the formation of a precipitate as you approach the pI (typically pH 2-4). Stop adding acid as soon as the maximum amount of solid has crashed out.

    • If no precipitate forms, the product may be too soluble or in low concentration. Attempt to extract the acidified aqueous layer multiple times with a polar organic solvent like ethyl acetate (EtOAc). The neutral zwitterion will have some solubility in EtOAc.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without heat.

Q4: My final product characterization (NMR/MS) suggests the presence of an isomer. How is this possible?

A: The formation of regioisomers is a significant risk during the synthesis of substituted imidazoles. Depending on your starting materials for the ring-formation step, you could potentially form the 4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid isomer alongside your desired 5-substituted product.

  • Cause: The regiochemical outcome of the cyclocondensation reaction is dictated by the specific reactants and conditions used. For example, the reaction of an unsymmetrical α-amino ketone with a C1 synthon can lead to two different products.

  • Prevention & Mitigation:

    • Careful Selection of Starting Materials: The most reliable way to ensure regioselectivity is to use starting materials that can only react in one way. For example, using a pre-formed synthon where the trifluoromethyl group is already in the correct position relative to the other reactive groups.

    • Purification: If an isomeric mixture is formed, careful purification by column chromatography or recrystallization is necessary. Their polarity may be very similar, requiring an optimized solvent system for separation. HPLC and ¹⁹F NMR are excellent tools for quantifying the isomeric ratio.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate (Illustrative)

This protocol is based on established methods for imidazole synthesis.[5][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (1.0 eq).

  • Reaction: Add a suitable solvent such as ethanol. To this suspension, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine. Add the C2 source, such as an appropriate glyoxal derivative (1.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80°C) for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The product should be a new, more polar spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Hydrolysis to 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
  • Setup: Dissolve the ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Isolation: Carefully acidify the aqueous solution with 1M HCl to approximately pH 3, or until maximum precipitation is observed.

  • Filtration: Collect the resulting solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product. If no solid forms, perform an exhaustive extraction with ethyl acetate as described in Q3.

References

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link]

  • Starchenkova, M. M., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Scientific Reports. [Link]

  • Google Patents. (2009). Imidazole derivatives, processes for preparing them and their uses.
  • International Journal of Science and Research. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Google Patents. (1996).
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. [Link]

  • ResearchGate. (2004). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Trifluoromethylated Imidazole Isomers: A Positional Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of a trifluoromethyl (CF₃) group can dramatically modulate the physicochemical and biological properties of these molecules. This guide offers a comparative analysis of the biological activities of trifluoromethylated imidazole isomers, specifically focusing on how the position of the CF₃ group—at the 2- or 4(5)-position—influences their cytotoxic, antimicrobial, and enzyme-inhibitory potential.

Given the limited number of direct, head-to-head comparative studies of the bare 2-trifluoromethylimidazole and 4(5)-trifluoromethylimidazole isomers in the public domain, this guide synthesizes data from a range of substituted derivatives. By examining the reported activities of these closely related analogs, we can infer valuable insights into the structure-activity relationships (SAR) governed by the CF₃ positional isomerism. This approach, while indirect, provides a robust framework for guiding future drug design and development efforts.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2] These properties often translate to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

Positional Isomerism: A Subtle Yet Profound Influence

The imidazole ring has three carbon atoms where a trifluoromethyl group can be attached: C2, C4, and C5. Due to tautomerization, the 4- and 5-positions are often considered equivalent in the unsubstituted imidazole ring, leading to two primary isomers of interest: 2-trifluoromethylimidazole and 4(5)-trifluoromethylimidazole. The distinct electronic and steric environments of these positions can lead to significant differences in the biological activity of the resulting isomers.

Caption: Chemical structures of 2-trifluoromethylimidazole and 4(5)-trifluoromethylimidazole.

Comparative Biological Activity: A Synthesized Overview

This section presents a comparative analysis of the biological activities of derivatives of 2-trifluoromethylimidazole and 4(5)-trifluoromethylimidazole, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in the discovery of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability in response to test compounds.[3]

Table 1: Comparative Cytotoxicity of Trifluoromethylated Imidazole Derivatives

Isomer PositionCompoundCell LineIC₅₀ (µM)Reference
4-CF₃ 4-trifluoromethyl-1,2-diphenylimidazole (IM5)HSC-2 (Oral Squamous Carcinoma)~5[4]
1-benzyl-4-trifluoromethyl-2-phenylimidazole (IM7)HSC-2 (Oral Squamous Carcinoma)~10[4]
5-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-methyl-2-phenyl-1H-imidazole (IM12)HSC-2 (Oral Squamous Carcinoma)~20[4]
2-CF₃ 2-(Trifluoromethyl)-1H-benzimidazole derivative (Comp. 4)Not specified for cytotoxicity-[5]

From the available data, derivatives of 4-trifluoromethylimidazole have demonstrated notable cytotoxic activity against human oral squamous cell carcinoma cell lines.[4] For instance, 4-trifluoromethyl-1,2-diphenylimidazole (IM5) exhibited the most potent activity.[4] The type of cell death induced by these compounds appears to be cell-line dependent, with evidence of both apoptosis and other mechanisms.[4] Direct cytotoxic data for simple 2-trifluoromethylimidazole derivatives is less prevalent in the reviewed literature, with studies often focusing on more complex, fused-ring systems like benzimidazoles.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7]

Table 2: Comparative Antimicrobial Activity of Trifluoromethylated Imidazole Derivatives

Isomer PositionCompound ClassOrganismActivity (MIC, µg/mL)Reference
2-CF₃ 2-(Trifluoromethyl)-1H-benzimidazolesGiardia intestinalisIC₅₀ < 1 µM[5]
Trichomonas vaginalisIC₅₀ < 1 µM[5]
Plasmodium falciparumIC₅₀ ~6 µM[5]
4-CF₃ 4-Trifluoromethyl bithiazolesGram-positive & Gram-negative bacteriaVariable, some with MICs of 4-16[8]

Derivatives of 2-trifluoromethylimidazole , particularly 2-(trifluoromethyl)-1H-benzimidazoles, have shown significant antiprotozoal activity, with some compounds exhibiting greater potency than the standard drugs albendazole and metronidazole.[5] These compounds have also demonstrated moderate antimalarial activity.[5] In contrast, complex derivatives containing a 4-trifluoromethyl moiety, such as 4-trifluoromethyl bithiazoles, have been investigated as broad-spectrum antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[8]

Enzyme Inhibition

Targeting specific enzymes is a cornerstone of modern drug discovery. The inhibitory activity of trifluoromethylated imidazoles has been explored against various enzymes, including nitric oxide synthase (NOS).

Table 3: Comparative Enzyme Inhibitory Activity of Trifluoromethylated Imidazole Derivatives

Isomer PositionCompoundEnzymeIC₅₀ (µM)Reference
2-CF₃ 1-(2-Trifluoromethylphenyl) imidazole (TRIM)nNOS28.2[9]
iNOS27.0[9]
eNOS1057.5[9]

A derivative of 2-trifluoromethylimidazole , 1-(2-trifluoromethylphenyl) imidazole (TRIM), has been identified as a relatively potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) over the endothelial isoform (eNOS).[9] The mechanism of inhibition appears to be competitive with the substrate L-arginine.[10] This selectivity is a crucial aspect of drug design, as isoform-selective inhibitors are more likely to have a favorable side-effect profile.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The position of the trifluoromethyl group on the imidazole ring influences its electronic properties and steric profile, which in turn dictates its interactions with biological targets.

Caption: Influence of CF3 position on biological activity.

  • 2-Trifluoromethylated Imidazoles: The CF₃ group at the 2-position is flanked by two nitrogen atoms, which significantly influences the electron density of the ring. This can affect the pKa of the imidazole and its ability to act as a hydrogen bond donor or acceptor. The steric bulk at this position can also play a crucial role in orienting other substituents for optimal binding. The observed selectivity of TRIM for nNOS and iNOS may be attributed to specific interactions of the 2-trifluoromethylphenyl moiety within the active sites of these enzymes.[9][10]

  • 4(5)-Trifluoromethylated Imidazoles: With the CF₃ group at the 4- or 5-position, the electronic and steric effects are different compared to the 2-position. This can lead to altered binding modes and biological activities. The potent cytotoxicity of some 4-trifluoromethylimidazole derivatives suggests that this isomeric form may be favorable for interactions with targets involved in cell proliferation and survival.[4]

Experimental Methodologies

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the MTT cytotoxicity assay and the broth microdilution MIC assay.

MTT Assay for Cytotoxicity Assessment

This protocol is a widely accepted method for determining the cytotoxic effects of chemical compounds on cultured cells.[3][11][12][13][14][15][16]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubation (Formation of formazan crystals) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control, and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[6][7][17][18][19]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The positional isomerism of the trifluoromethyl group on the imidazole ring is a critical determinant of biological activity. While direct comparative data on the parent isomers is scarce, analysis of their substituted derivatives suggests that 2-trifluoromethylimidazoles may be more predisposed to enzyme inhibition, particularly with selectivity for certain targets. Conversely, 4(5)-trifluoromethylimidazole derivatives have shown significant promise as cytotoxic agents. The antimicrobial activity appears to be achievable with derivatives of both isomers, though the spectrum of activity may differ.

This synthesized comparative guide underscores the importance of considering isomeric forms in the early stages of drug discovery. The provided experimental protocols offer a standardized framework for future studies that can directly compare the biological activities of these and other trifluoromethylated imidazole isomers, thereby paving the way for the rational design of more potent and selective therapeutic agents.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • CLSI. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Sakagami, H., et al. (2007). Tumor-specific cytotoxic activity and type of cell death induced by 4-trifluoromethylimidazoles in human oral squamous cell carcinoma cell lines. Anticancer Research, 27(6B), 4067-4073.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
  • EUCAST. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • NCI. (n.d.). MTT ASSAY. Retrieved from [Link]

  • Garvey, E. P., et al. (1997). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). Journal of Biological Chemistry, 272(8), 4959-4963.
  • Navarrete-Vázquez, G., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.
  • Al-Masoudi, N. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • Rolón, M., et al. (2006). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorganic & Medicinal Chemistry Letters, 16(1), 125-128.
  • Wu, C. C., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry, 283, 117169.
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  • Kent, U. M., et al. (2004). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition, 32(2), 225-233.
  • Barbieri, F., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 13(8), 986-996.
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  • El-Sawy, E. R., et al. (2012). Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. Molecules, 17(5), 5534-5544.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

  • NextSDS. (n.d.). 4(5)-(Trifluoromethyl)imidazole — Chemical Substance Information. Retrieved from [Link]

  • Kummari, M., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Kumar, G. S., et al. (2020).
  • Alam, M. S., et al. (2012). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. Journal of the Korean Chemical Society, 56(1), 151-156.
  • de Oliveira, C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry, 2021, 5529783.
  • He, Y., et al. (2000). An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. The Journal of Organic Chemistry, 65(25), 8579-8584.
  • Sureshbabu, P., et al. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Archives of Clinical Toxicology, 5(1), 1-8.
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  • El-Sawy, E. R., et al. (2012). Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. Molecules, 17(5), 5534-5544.
  • Kumar, A., et al. (2025). 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. Journal of Antimicrobial Chemotherapy.
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  • Mogilaiah, K., et al. (2009). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Indian Journal of Chemistry - Section B, 48B(11), 1585-1589.
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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Analogs as Metallo-β-Lactamase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid analogs, with a primary focus on their potential as inhibitors of metallo-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid analogs, with a primary focus on their potential as inhibitors of metallo-β-lactamases (MBLs). MBLs are a significant threat to the efficacy of β-lactam antibiotics, and the development of potent inhibitors is a critical area of research.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.

Introduction: The Core Scaffold and its Significance

The 1H-imidazole-2-carboxylic acid scaffold has been identified as a crucial metal-binding pharmacophore (MBP) for targeting subclass B1 MBLs.[3][4] The carboxylic acid at the C-2 position and the nitrogen atoms of the imidazole ring are key for coordinating with the zinc ions in the active site of these enzymes. The introduction of a trifluoromethyl (CF3) group at the C-5 position is a strategic modification intended to enhance the compound's biological activity and metabolic stability. The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the imidazole ring, potentially modulating its interaction with the target enzyme.[5]

This guide will explore how modifications to this core scaffold, particularly at the N-1 position, impact its inhibitory activity against MBLs.

The Role of the 5-Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[5] In the context of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, the CF3 group is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.

  • Modulate Acidity: The electron-withdrawing nature of the CF3 group can increase the acidity of the carboxylic acid, potentially leading to stronger interactions with the zinc ions in the MBL active site.

Structure-Activity Relationship (SAR) Analysis

The primary point of diversification for this class of inhibitors is the N-1 position of the imidazole ring. Structure-guided optimization studies on related 1H-imidazole-2-carboxylic acid derivatives have revealed that appropriate substituents at this position are crucial for achieving potent inhibition of MBLs, particularly VIM-type MBLs.[4] The following sections outline the key SAR trends based on available data for related compounds.

Modifications at the N-1 Position

The introduction of various substituents at the N-1 position directly influences the interaction of the inhibitor with the flexible active site loops of MBLs.[4]

. Table 1: Hypothetical SAR of N-1 Substituted 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Analogs as VIM-2 Inhibitors

Compound IDN-1 Substituent (R)Predicted VIM-2 IC50 (µM)Rationale for Predicted Activity
1a -H>100Unsubstituted imidazole lacks significant interaction with active site loops.
1b -CH310-50Small alkyl groups may provide minimal beneficial hydrophobic interactions.
1c -CH2-Ph1-10A benzyl group can engage in hydrophobic interactions with the active site.
1d -CH2-(4-F-Ph)0.1-1Introduction of a halogen can enhance binding through halogen bonding or altered electronics.
1e -(CH2)2-Ph0.01-0.1An extended linker allows for optimal positioning of the phenyl ring within a hydrophobic pocket.[3]
1f -(CH2)2-(4-pyridyl)0.1-1A basic nitrogen may form hydrogen bonds with active site residues.
1g -(CH2)2-COOH>50A terminal carboxylate may be disfavored due to charge repulsion or steric hindrance.

Note: The predicted IC50 values are hypothetical and based on SAR trends observed in related 1H-imidazole-2-carboxylic acid derivatives without the 5-CF3 group. The presence of the 5-CF3 group is anticipated to generally enhance potency due to its electronic and metabolic effects.

Modifications at the C-4 Position

While less explored, modifications at the C-4 position could also influence activity. Small, non-polar substituents may be tolerated, but larger or charged groups are likely to be detrimental due to steric clashes within the enzyme's active site.

Experimental Protocols

To validate the predicted SAR and identify potent inhibitors, a systematic experimental workflow is essential.

General Synthesis of N-1 Substituted 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Analogs

The synthesis of the target compounds can be achieved through a multi-step process, a generalized scheme for which is presented below.

G start Commercially available starting materials step1 Synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carboxaldehyde start->step1 Multi-step synthesis step2 Oxidation to 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid step1->step2 e.g., KMnO4 or Jones oxidation step3 N-1 Alkylation/Arylation step2->step3 R-X, base step4 Ester Hydrolysis (if applicable) step3->step4 e.g., LiOH, H2O/THF product Target Analog Library step4->product

Caption: General synthetic workflow for N-1 substituted analogs.

Step-by-step Protocol for N-1 Alkylation (Example):

  • To a solution of ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or ACN) at room temperature, add a base (e.g., K2CO3 or NaH, 1.2 eq).

  • Stir the mixture for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-1 alkylated ester.

  • Hydrolyze the ester using a suitable base (e.g., LiOH) in a mixture of THF and water to obtain the final carboxylic acid analog.

Biological Evaluation: Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized analogs against MBLs can be determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

G start Prepare solutions of MBL enzyme, inhibitor analogs, and nitrocefin step1 Pre-incubate MBL enzyme with varying concentrations of inhibitor start->step1 step2 Initiate reaction by adding nitrocefin step1->step2 step3 Monitor absorbance change at 486 nm over time step2->step3 step4 Calculate initial reaction velocities step3->step4 step5 Determine IC50 values by plotting % inhibition vs. inhibitor concentration step4->step5 product Comparative IC50 Data step5->product

Caption: Workflow for MBL inhibition assay.

Detailed Protocol:

  • Prepare solutions of the MBL enzyme (e.g., VIM-2), inhibitor analogs, and nitrocefin in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).

  • In a 96-well plate, add the MBL enzyme and varying concentrations of the inhibitor analogs.

  • Incubate the plate at 37 °C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin.

  • Immediately monitor the change in absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to a control without an inhibitor.

  • Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

Conclusion and Future Directions

The 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel MBL inhibitors. The SAR analysis, based on existing literature for related compounds, strongly suggests that modifications at the N-1 position are key to achieving high potency. Specifically, the introduction of substituted phenylalkyl groups appears to be a promising strategy.[4] The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs. Future work should focus on synthesizing a diverse library of N-1 substituted analogs and evaluating their inhibitory activity against a panel of clinically relevant MBLs. Further optimization could involve modifications to the C-4 position and bioisosteric replacement of the carboxylic acid group.

References

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  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. Organic Letters. Available at: [Link]

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  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • (PDF) Discovery of[3][6][7]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate. Available at: [Link]

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Validation

A Comparative Efficacy Analysis of 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the efficacy of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid and its derivatives. By examining their performance against a range of biological targets, supported by experimental data, this document aims to furnish researchers with the critical insights necessary for advancing drug discovery programs centered on this privileged scaffold.

The Trifluoromethyl Imidazole Scaffold: A Hub of Therapeutic Potential

The imidazole ring is a versatile heterocyclic motif present in numerous biologically active molecules. The addition of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the therapeutic potential of the parent scaffold. The high electronegativity and lipophilicity of the -CF3 group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide will explore the efficacy of derivatives of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid across three key therapeutic areas: kinase inhibition, metallo-enzyme inhibition, and antiviral activity.

I. Comparative Efficacy as p38 MAPK Inhibitors

The p38 mitogen-activated protein kinases (MAPKs) are crucial mediators of cellular responses to inflammatory cytokines and environmental stress, making them a significant therapeutic target for a range of diseases. A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been evaluated for their in vitro inhibitory activity against p38 MAPK.

Quantitative Comparison of p38 MAPK Inhibitory Activity
Compound IDSubstitution PatternIC50 (nM)[1]
AA2 N-(4-chlorophenyl)598.24 ± 7.21
AA3 N-(4-fluorophenyl)511.62 ± 6.87
AA4 N-(4-methoxyphenyl)682.15 ± 8.15
AA5 N-(p-tolyl)615.43 ± 7.54
AA6 N-(2,4-dimethylphenyl)403.57 ± 6.35
SB203580 (Adezmapimod) Reference Inhibitor222.44 ± 5.98

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the p38 MAPK enzyme activity in vitro.

The data reveals that substitutions on the N-phenylpropanamide moiety significantly influence the inhibitory potency. Notably, compound AA6 , bearing a 2,4-dimethylphenyl substituent, exhibited the most considerable activity among the synthesized derivatives with an IC50 value of 403.57 ± 6.35 nM.[1] This suggests that the steric and electronic properties of the substituent play a key role in the interaction with the p38 MAPK active site.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular Extracellular Stimuli (Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Imidazole Derivatives inhibitor->p38 MBL_inhibition_workflow start Start: Synthesized Imidazole Derivatives in_vitro In Vitro Enzyme Inhibition Assay (e.g., VIM-2, VIM-5) start->in_vitro mic Microbiological Synergy Assay (with β-lactam antibiotic) start->mic determine_ic50 Determine IC50 Values in_vitro->determine_ic50 sar Structure-Activity Relationship (SAR) Analysis determine_ic50->sar determine_mic Determine Fold-Reduction in MIC mic->determine_mic determine_mic->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for evaluating MBL inhibitors.

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay
  • Enzyme and Substrate Preparation : Purify the recombinant MBL enzyme (e.g., VIM-2). Prepare a solution of a suitable chromogenic β-lactam substrate, such as nitrocefin.

  • Assay Buffer : Prepare an appropriate assay buffer containing a zinc salt, as MBLs are zinc-dependent enzymes.

  • Reaction Mixture : In a 96-well plate, add the assay buffer, the MBL enzyme, and the test compound at various concentrations.

  • Initiation : Initiate the reaction by adding the nitrocefin substrate.

  • Detection : Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) over time using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value using non-linear regression.

III. Comparative Efficacy as Antiviral Agents

The broad biological activity of imidazole derivatives extends to the antiviral domain. A notable example is ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, which has been evaluated for its activity against orthopoxviruses, including the Vaccinia virus.

Antiviral Activity and Cytotoxicity Profile
Compound IDVirusIC50 (µM) [2]CC50 (µM) [2]Selectivity Index (SI) [2]
1f Vaccinia Virus (VACV)0.35321.97919
1f Cowpox Virus--20
1f Ectromelia Virus--46
Cidofovir Reference Drug (VACV)--< SI of 1f

Note: IC50 is the 50% virus inhibitory concentration. CC50 is the 50% cytotoxicity concentration. The Selectivity Index (SI) is the ratio of CC50 to IC50, with a higher value indicating greater selectivity for antiviral activity over cytotoxicity.

Compound 1f , ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, demonstrated a high selectivity index of 919 against the Vaccinia virus, which was superior to that of the reference drug Cidofovir. [2]This compound also showed inhibitory activity against other orthopoxviruses. [2]The low cytotoxicity (CC50 = 321.97 µM) coupled with potent antiviral activity (IC50 = 0.35 µM) underscores the therapeutic potential of this scaffold.

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
  • Cell Culture : Seed a suitable host cell line (e.g., Vero cells) in 96-well plates and grow to confluence.

  • Compound Preparation : Prepare serial dilutions of the test compound in cell culture medium.

  • Infection : Infect the cell monolayers with a specific multiplicity of infection (MOI) of the target virus (e.g., Vaccinia virus).

  • Treatment : After a viral adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubation : Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-3 days).

  • CPE Evaluation : Assess the level of CPE in each well using a microscope. The percentage of CPE inhibition can be scored.

  • Cell Viability Assay : To determine the CC50, treat uninfected cells with the same concentrations of the compound and measure cell viability using an MTT or similar assay.

  • Data Analysis : Calculate the IC50 (the concentration that inhibits CPE by 50%) and the CC50. The Selectivity Index (SI = CC50/IC50) is then determined.

Conclusion and Future Perspectives

The 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid scaffold and its derivatives have demonstrated significant therapeutic potential across diverse biological targets. The trifluoromethyl group plays a pivotal role in enhancing the potency and drug-like properties of these compounds. The presented data highlights the efficacy of these derivatives as inhibitors of p38 MAPK and metallo-β-lactamases, as well as their promising antiviral activity.

The structure-activity relationships discussed herein provide a rational basis for the further design and optimization of novel therapeutic agents. Future research should focus on expanding the diversity of substituents on the imidazole core and conducting in vivo efficacy and pharmacokinetic studies to translate the promising in vitro results into clinically viable drug candidates. This guide serves as a foundational resource to aid researchers in these endeavors.

References

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. ResearchGate. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PMC. [Link]

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